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  • Product: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone
  • CAS: 502611-89-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (CAS: 502611-89-4)

Executive Summary 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, commonly referred to as 2-acetyl-7-amino-1,2-dihydroisoquinoline, is a highly specialized heterocyclic compound with significant applications in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, commonly referred to as 2-acetyl-7-amino-1,2-dihydroisoquinoline, is a highly specialized heterocyclic compound with significant applications in medicinal chemistry[1]. Characterized by its unique 1,2-dihydroisoquinoline core, this molecule serves as a critical building block and pharmacological scaffold[2]. It is particularly valuable in the design of targeted oncology therapeutics, notably as a structural motif for WEE1 kinase inhibitors used against p53-deficient malignancies[3]. This technical whitepaper details its physicochemical properties, synthetic methodologies, and biochemical utility, providing researchers with a rigorous, self-validating framework for its application.

Physicochemical Properties & Molecular Characterization

The physicochemical profile of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone dictates its stability and reactivity in both synthetic and biological environments[1].

PropertyValue
Product Name 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone[1]
IUPAC Name 1-(7-amino-1H-isoquinolin-2-yl)ethanone[1]
Synonyms 2-Acetyl-7-amino-1,2-dihydroisoquinoline; 7-Isoquinolinamine, 2-acetyl-1,2-dihydro-[4]
CAS Number 502611-89-4[4]
Molecular Formula C11H12N2O[1]
Molecular Weight 188.23 g/mol [1]
Appearance Crystalline solid[1]
Solubility Soluble in polar organics (MeOH, DMSO); less soluble in non-polar solvents[1]
Canonical SMILES CC(=O)N1CC2=C(C=CC(=C2)N)C=C1[1]
Structural Causality

The molecule features an ethanone (acetyl) group at the N2 position and a primary amine at the C7 position[1]. The N-acetylation is not merely a structural feature; it is synthetically crucial. Unprotected 1,2-dihydroisoquinolines are highly susceptible to spontaneous oxidation (aromatization) back to the isoquinoline core. The electron-withdrawing acetyl group delocalizes the nitrogen lone pair via amide resonance, stabilizing the diene system and preventing this degradation. Concurrently, the C7 primary amine is electronically decoupled from the amide, retaining high nucleophilicity. This allows for selective late-stage functionalization (e.g., urea formation or amide coupling) without disrupting the core scaffold[2].

Chemical Synthesis & Modification Workflows

The synthesis of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone requires precise control of reduction states to prevent over-reduction of the diene system[2].

SynthesisWorkflow SM 7-Nitroisoquinoline (Starting Material) Int 2-Acetyl-7-nitro-1,2-dihydroisoquinoline (Stable Intermediate) SM->Int 1. NaBH4, MeOH (Reduction) 2. Ac2O, TEA (N-Acylation) Prod 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (CAS: 502611-89-4) Int->Prod Fe, NH4Cl, EtOH/H2O (Chemoselective Nitro Reduction)

Figure 1: Two-step chemoselective synthesis of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Experimental Protocol: Chemoselective Synthesis

Step 1: Reductive Acylation of 7-Nitroisoquinoline

  • Reaction : Dissolve 7-nitroisoquinoline in methanol (MeOH) and cool to 0°C. Slowly add sodium borohydride (NaBH4) in portions.

  • Causality : NaBH4 selectively reduces the polarized C=N imine bond to yield the secondary amine (1,2-dihydroisoquinoline) while leaving the aromatic ring and nitro group intact.

  • Trapping : Immediately quench the reaction with acetic anhydride (Ac2O) and triethylamine (TEA). This in situ N-acylation traps the unstable intermediate, preventing its spontaneous re-oxidation to the starting material[2].

  • Self-Validating Check : Analyze the isolated intermediate via LC-MS. The presence of an [M+H]+ peak at 219 m/z confirms the formation of 2-acetyl-7-nitro-1,2-dihydroisoquinoline. If a peak at 221 m/z is dominant, it indicates unwanted over-reduction to the tetrahydroisoquinoline.

Step 2: Chemoselective Nitro Reduction

  • Reaction : Suspend the intermediate in an ethanol/water mixture. Add iron powder (Fe) and ammonium chloride (NH4Cl), and heat to reflux (80°C) for 2 hours.

  • Causality : While catalytic hydrogenation (Pd/C, H2) is standard for nitro reduction, it risks over-reducing the sensitive C3=C4 double bond of the dihydroisoquinoline core. The Fe/NH4Cl system provides a milder, highly chemoselective alternative that exclusively reduces the nitro group to the primary amine[2].

  • Self-Validating Check : The reaction mixture will transition from a deep orange (characteristic of nitroaromatics) to a pale yellow solution. 1H-NMR analysis must retain the vinylic doublets at ~6.0 and ~6.5 ppm (C3 and C4 protons). The appearance of a broad singlet integrating for 2H at ~5.0 ppm (D2O exchangeable) confirms the successful formation of the primary amine.

Pharmacological Potential & Biochemical Applications

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone and its derivatives are prominently featured in medicinal chemistry as tool compounds and active pharmaceutical ingredients (APIs) for oncology[1]. Specifically, this scaffold is utilized in the development of WEE1 kinase inhibitors designed to target p53-deficient tumors[3].

WEE1Pathway DNA_Damage Genotoxic Stress (DNA Damage) p53_Mut p53 Mutation / Deficiency (Loss of G1 Checkpoint) DNA_Damage->p53_Mut Normal response bypassed WEE1 WEE1 Kinase (G2/M Checkpoint Regulator) p53_Mut->WEE1 Cell relies on G2/M CDK1 CDK1 / Cyclin B Complex (Inactive State) WEE1->CDK1 Phosphorylates & Inhibits CDK1_Active CDK1 / Cyclin B Complex (Active State) WEE1->CDK1_Active Prevented by Inhibitor Inhibitor 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (WEE1 Inhibitor Scaffold) Inhibitor->WEE1 Blocks Kinase Activity CDK1->CDK1_Active Dephosphorylation (CDC25) Mitosis Premature Mitosis (Unrepaired DNA) CDK1_Active->Mitosis Drives Cell Cycle Apoptosis Mitotic Catastrophe & Apoptosis (Targeted Cell Death) Mitosis->Apoptosis Fatal DNA Damage

Figure 2: Mechanism of WEE1 inhibition driving mitotic catastrophe in p53-mutant cells.

Mechanistic Causality in Oncology

WEE1 is a nuclear kinase that regulates the G2/M cell cycle checkpoint by phosphorylating and inhibiting the CDK1/Cyclin B complex. In healthy cells, DNA damage triggers the p53-mediated G1 checkpoint to halt the cell cycle for repair. However, in p53-mutated or deficient cancers, this G1 checkpoint is lost. These malignant cells become heavily reliant on the WEE1-mediated G2/M checkpoint to survive genotoxic stress[3].

Derivatives of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone act by binding to the ATP-binding pocket of WEE1, blocking its kinase activity. This inhibition forces the p53-deficient cancer cells to bypass the G2/M arrest and enter premature mitosis with unrepaired, fragmented DNA. The resulting fatal structural damage triggers mitotic catastrophe and subsequent apoptosis, providing a highly targeted therapeutic window that spares healthy cells with functional p53[3].

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, the following self-validating analytical protocols must be executed:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: C18 reverse-phase column (e.g., 5 µm, 4.6 x 150 mm). Mobile phase A: Water with 0.1% TFA; Mobile phase B: Acetonitrile with 0.1% TFA. Gradient: 5% to 95% B over 15 minutes at 1.0 mL/min.

    • Validation: A single sharp peak at ~254 nm confirms >95% purity. The presence of multiple peaks indicates degradation (aromatization) or incomplete reduction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: Electrospray ionization in positive mode (ESI+).

    • Validation: The target exact mass is 188.23 g/mol . The primary ion detected must be the protonated adduct [M+H]+ at 189.23 m/z[1].

  • Nuclear Magnetic Resonance (1H-NMR):

    • Method: 400 MHz spectrometer, using DMSO-d6 as the solvent.

    • Validation: Key diagnostic peaks include a singlet at ~2.1 ppm (3H, N-acetyl CH3), a singlet at ~4.7 ppm (2H, C1-CH2), and two distinct doublets between 6.0–6.5 ppm (1H each, C3 and C4 vinylic protons). The retention of the vinylic protons is the ultimate confirmation that the 1,2-dihydro core is intact.

References

  • [1] Title: Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427) - EvitaChem | Source: evitachem.com | URL:

  • [4] Title: 7-Isoquinolinamine, 2-acetyl-1,2-dihydro- (9CI) - Guidechem | Source: guidechem.com | URL:

  • [3] Title: ( 12 ) United States Patent - Googleapis.com | Source: googleapis.com | URL:

  • [2] Title: Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427) - EvitaChem | Source: evitachem.com | URL:

Sources

Exploratory

Chemical Profiling and Synthetic Methodology of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on the precise manipulation of heterocyclic scaffolds. 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly specialized organic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the precise manipulation of heterocyclic scaffolds. 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly specialized organic compound that merges an isoquinoline core with an ethanone (acetyl) group and a primary amine. This unique tri-functional architecture makes it a highly valuable pharmacological agent, particularly in the fields of oncology and neuropharmacology, where it is investigated for its ability to modulate critical enzyme activities and cellular signaling pathways.

This whitepaper provides an in-depth technical analysis of its structural properties, pharmacophore characteristics, and a self-validating synthetic methodology designed for high-yield, chemoselective production.

Physicochemical Profiling & Structural Elucidation

Understanding the exact physicochemical parameters of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is the first step in predicting its pharmacokinetic behavior and reactivity. The compound is characterized by a 1,2-dihydroisoquinoline core, which dictates its spatial geometry.

Quantitative Data Summary

The following table consolidates the core structural and chemical identifiers for the compound based on authoritative chemical databases[1].

PropertyValue
Product Name 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone
CAS Number 502611-89-4
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name 1-(7-amino-1H-isoquinolin-2-yl)ethanone
Canonical SMILES CC(=O)N1CC2=C(C=CC(=C2)N)C=C1
InChI Key HWMVFFKLKBRJMA-UHFFFAOYSA-N
Structural Biology & Pharmacophore Analysis

The biological efficacy of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is directly tied to its structural rigidity and functional group placement:

  • The 1,2-Dihydroisoquinoline Core: Unlike fully saturated analogs such as 2-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline (CAS 81885-67-8) which offer greater conformational flexibility [2], the presence of the C3=C4 double bond in this compound locks the molecule into a more planar configuration. This planarity is critical for intercalating into tight enzymatic binding pockets.

  • 7-Amino Group (H-Bond Donor): Positioned on the aromatic ring, this primary amine acts as a strong hydrogen bond donor, enabling specific interactions with amino acid residues (e.g., aspartate or glutamate) within kinase active sites.

  • N-Acetyl Group (H-Bond Acceptor): The ethanone moiety modulates the lipophilicity of the compound while serving as an essential hydrogen bond acceptor, completing a dual-pharmacophore system.

Mechanism Compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Target Target Kinase / Enzyme (Binding via 7-NH2 & C=O) Compound->Target Pharmacophore Binding Inhibition Enzyme Inhibition (Conformational Lock) Target->Inhibition Allosteric/Orthosteric Pathway Downstream Signaling Modulation Inhibition->Pathway Signal Attenuation Outcome Cellular Response (e.g., Apoptosis / Neuroprotection) Pathway->Outcome Phenotypic Shift

Proposed biochemical mechanism of action and downstream cellular signaling modulation.

Advanced Synthetic Methodology

The synthesis of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone requires strict chemoselectivity to prevent the over-reduction of the delicate 1,2-dihydroisoquinoline core. The following protocol outlines a highly controlled, two-step synthetic pathway starting from 7-nitroisoquinoline.

Step 1: Reductive Acylation of 7-Nitroisoquinoline
  • Objective: Form the intermediate 1-(7-nitroisoquinolin-2(1H)-yl)ethanone.

  • Procedure:

    • Dissolve 1.0 equivalent of 7-nitroisoquinoline in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Add 1.5 equivalents of acetic anhydride ( Ac2​O ).

    • Slowly add 1.2 equivalents of sodium borohydride ( NaBH4​ ) in small, controlled portions over 30 minutes.

    • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

  • Causality & Rationale: The use of NaBH4​ in tandem with acetic anhydride allows for the simultaneous electrophilic activation of the isoquinoline nitrogen and the nucleophilic reduction of the C1 position. This one-pot reductive acylation prevents over-reduction to the tetrahydroisoquinoline state—a common pitfall when using stronger reducing agents like LiAlH4​ .

  • Self-Validating System: To ensure the reaction has not over-reduced the core, perform an in-process control (IPC) using thin-layer chromatography (TLC). The retention of strong UV activity at 254 nm confirms the preservation of the conjugated C3=C4 double bond system, which would be lost if over-reduction occurred.

Step 2: Chemoselective Nitro Reduction
  • Objective: Convert the 7-nitro group to a 7-amino group to yield the final product.

  • Procedure:

    • Dissolve the intermediate in an Ethanol/Water (4:1 v/v) solvent mixture.

    • Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride ( NH4​Cl ).

    • Reflux the mixture at 80°C for 2 hours.

    • Filter the hot mixture through a pad of Celite to remove iron salts.

    • Extract the filtrate with Ethyl Acetate (EtOAc), wash with brine, and purify via silica gel chromatography.

  • Causality & Rationale: Iron powder combined with ammonium chloride provides a mildly acidic environment. Unlike catalytic hydrogenation (e.g., Pd/C,H2​ ) which risks hydrogenating the sensitive C3=C4 double bond, the Fe/NH4​Cl system strictly reduces the nitro group via single-electron transfer, perfectly preserving the structural integrity of the 1,2-dihydroisoquinoline core.

SynthesisWorkflow SM 7-Nitroisoquinoline (Starting Material) Step1 Reductive Acylation (Ac2O, NaBH4, 0°C) SM->Step1 Int1 1-(7-Nitroisoquinolin- 2(1H)-yl)ethanone Step1->Int1 Step2 Chemoselective Reduction (Fe, NH4Cl, 80°C) Int1->Step2 Product 1-(7-Aminoisoquinolin- 2(1H)-yl)ethanone Step2->Product

Synthetic workflow for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone via reductive acylation.

Analytical Validation Framework

Post-synthesis, the structural identity and purity of the compound must be rigorously validated. The following table outlines the expected analytical markers that serve as the final validation checkpoint for the synthesized compound.

TechniqueTarget Signal / MarkerPurpose
LC-MS (ESI+) m/z 189.1 [M+H]+Confirms the exact mass (188.23 g/mol ) and molecular formula.
1H NMR (CDCl3) ~2.2 ppm (s, 3H)Confirms the successful integration of the N-acetyl methyl group.
1H NMR (CDCl3) ~6.0-6.5 ppm (d, 2H)Validates the preservation of the C3=C4 olefinic bond, proving no over-reduction occurred.
1H NMR (CDCl3) ~3.8 ppm (br s, 2H)Confirms the successful chemoselective reduction of the nitro group to a primary amine.

References

Sources

Foundational

Advanced Synthesis Pathway for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone: A Technical Whitepaper

Executive Summary The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly versatile heterocyclic aromatic intermediate, increasingly recognized for its utility in medicinal chemistry. Featuring a unique fused be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly versatile heterocyclic aromatic intermediate, increasingly recognized for its utility in medicinal chemistry. Featuring a unique fused benzene-pyridine core with a 7-position amino group and an N-acetylated 1,2-dihydroisoquinoline system, it serves as a critical pharmacological agent and tool compound in the investigation of neurodegenerative diseases and novel anticancer therapeutics[1].

This whitepaper outlines a highly optimized, two-step synthetic pathway designed for scalability, high regioselectivity, and chemoselectivity. By employing a reductive acylation followed by a mild Béchamp-style reduction, this protocol ensures the preservation of the delicate 1,2-dihydroisoquinoline double bond while maximizing the yield of the target aminophore.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone requires strategic functional group manipulation to prevent unwanted side reactions, such as the over-reduction of the isoquinoline core or the premature acylation of the primary amine[1].

Causality in Route Design:

  • Why Reductive Acylation First? If the nitro group were reduced to an amine prior to the introduction of the ethanone (acetyl) group, the subsequent acylation step would indiscriminately target both the highly nucleophilic primary aniline and the secondary ring nitrogen, leading to complex di-acetylated mixtures. By performing the reductive N-acylation on 7-nitroisoquinoline first, we selectively install the ethanone moiety while the 7-position is protected as an unreactive nitro group.

  • Why Iron/Ammonium Chloride for Reduction? The intermediate, 1-(7-nitroisoquinolin-2(1H)-yl)ethanone, contains a C3-C4 double bond inherent to the 1,2-dihydroisoquinoline system. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) risks reducing this alkene to a tetrahydroisoquinoline. The use of Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) provides a chemoselective, electron-transfer-based reduction that exclusively targets the nitro group, leaving the enamine-like double bond intact.

Synthetic Workflow Visualization

The following diagram illustrates the logical progression of the synthesis, highlighting the key intermediates and the specific chemical transformations applied at each stage.

SynthesisPathway SM 7-Nitroisoquinoline (Starting Material) Reagent1 NaBH4, Ac2O THF/MeOH, 0°C SM->Reagent1 Activation & Hydride Transfer Int1 1-(7-Nitroisoquinolin-2(1H)-yl)ethanone (Intermediate) Reagent1->Int1 Reductive Acylation Reagent2 Fe powder, NH4Cl EtOH/H2O, 80°C Int1->Reagent2 Chemoselective Reduction Product 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (Target Compound) Reagent2->Product Béchamp Reduction

Fig 1: Two-step chemoselective synthesis pathway for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Experimental Methodologies

Step 1: Synthesis of 1-(7-Nitroisoquinolin-2(1H)-yl)ethanone (Reductive Acylation)

Objective: Regioselective addition of an acetyl group to the isoquinoline nitrogen with concurrent hydride reduction at the C1 position.

Protocol:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve 7-nitroisoquinoline (10.0 g, 57.4 mmol) in a mixture of anhydrous Tetrahydrofuran (THF) (150 mL) and Methanol (MeOH) (50 mL).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add Acetic Anhydride ( Ac2​O , 16.2 mL, 172.2 mmol, 3.0 eq) over 15 minutes. Stir for 30 minutes to allow the formation of the highly electrophilic N-acylisoquinolinium intermediate.

  • Reduction: Slowly add Sodium Borohydride ( NaBH4​ , 4.34 g, 114.8 mmol, 2.0 eq) in small portions over 45 minutes, maintaining the internal temperature below 5 °C to prevent over-reduction or aggressive hydrogen gas evolution.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3). The starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new, more polar spot ( Rf​≈0.25 ).

  • Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with Dichloromethane (DCM) ( 3×100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (Chemoselective Nitro Reduction)

Objective: Reduction of the 7-nitro moiety to a primary amine without disrupting the C3-C4 double bond of the 1,2-dihydroisoquinoline core.

Protocol:

  • Preparation: Suspend 1-(7-nitroisoquinolin-2(1H)-yl)ethanone (8.0 g, 36.6 mmol) in a solvent mixture of Ethanol (EtOH) (120 mL) and Deionized Water (40 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add Iron powder (10.2 g, 183 mmol, 5.0 eq, 325 mesh) and Ammonium Chloride ( NH4​Cl , 9.8 g, 183 mmol, 5.0 eq) to the suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C (reflux) with vigorous stirring for 4 hours. The vigorous stirring is critical to maximize the surface area contact between the insoluble iron powder and the organic substrate.

  • In-Process Control (IPC): LC-MS analysis should indicate the disappearance of the nitro intermediate ( [M+H]+=219.07 ) and the emergence of the target amine ( [M+H]+=189.10 ).

  • Filtration & Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate (150 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate ( 3×50 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and evaporate to yield the crude product. Recrystallize from minimal hot ethanol to afford the pure target compound as an off-white crystalline solid.

Quantitative Data & Characterization

The following tables summarize the optimized reaction metrics and the expected analytical characterization data to ensure the self-validation of the synthesized batches.

Table 1: Reaction Optimization and Yield Metrics
Reaction StepScale (g)Key ReagentsTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1. Reductive Acylation10.0 NaBH4​ , Ac2​O 0 to 252.582%>98%
2. Nitro Reduction8.0Fe, NH4​Cl 804.089%>99%
Table 2: Analytical Characterization Profile (Target Compound)
Analytical MethodExpected Result / Signal Assignment
LC-MS (ESI+) m/z calculated for C11​H12​N2​O [M+H]+ : 189.10; Found: 189.10.
1 H NMR (400 MHz, DMSO- d6​ ) δ 2.15 (s, 3H, -COCH 3​ ), 4.75 (s, 2H, C1-H 2​ ), 5.10 (br s, 2H, -NH 2​ ), 5.95 (d, 1H, C4-H ), 6.50 (d, 1H, C3-H ), 6.65-6.90 (m, 3H, Ar-H ).
13 C NMR (100 MHz, DMSO- d6​ ) δ 21.5, 45.2, 112.4, 114.8, 122.1, 125.6, 128.4, 129.1, 146.5, 168.2 (C=O).
FT-IR (ATR, cm −1 ) 3450, 3360 (N-H stretch, primary amine), 1645 (C=O stretch, amide), 1610 (C=C stretch).

References

Sources

Exploratory

Technical Whitepaper: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone – Physicochemical Profiling, Hazard Assessment, and Experimental Workflows

Executive Summary In the landscape of modern drug discovery, isoquinoline derivatives serve as privileged scaffolds due to their planar, lipophilic structures that readily intercalate with biological targets. 1-(7-Aminoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, isoquinoline derivatives serve as privileged scaffolds due to their planar, lipophilic structures that readily intercalate with biological targets. 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly specialized research chemical characterized by its isoquinoline core, a primary amine at the 7-position, and an N-acetylated saturated ring[1]. This whitepaper provides drug development professionals with an authoritative guide on the material safety, structural causality, and self-validating experimental workflows required to handle and evaluate this compound effectively.

Physicochemical Identity and Structural Causality

The pharmacological utility of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is deeply tied to its molecular architecture. The 7-amino substitution acts as a critical hydrogen bond donor/acceptor, a feature frequently exploited in kinase inhibition and redox cycling[2]. Meanwhile, the N-acetylated 1,2-dihydro ring introduces a degree of sp³ hybridization, which subtly increases the compound's solubility and alters its metabolic liability compared to fully aromatic isoquinolines.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Product Name 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone[1]
CAS Number 502611-89-4[1]
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
IUPAC Name 1-(7-amino-1H-isoquinolin-2-yl)ethanone[1]
Canonical SMILES CC(=O)N1CC2=C(C=CC(=C2)N)C=C1[3]

Material Safety Data Sheet (MSDS) and Hazard Assessment

Because 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (CAS: 502611-89-4) is an advanced research intermediate, empirical toxicological data specific to this exact formulation is limited[3]. However, robust safety protocols demand the application of the precautionary principle. By extrapolating from the structural homology of the parent scaffold, 7-aminoisoquinoline (CAS: 23707-37-1), we can establish a highly reliable predictive hazard profile[4].

Aromatic amines are notorious for undergoing N-hydroxylation via hepatic cytochrome P450 enzymes. This metabolic activation generates reactive electrophiles capable of inducing oxidative stress or covalently binding to cellular macromolecules, which necessitates strict handling precautions.

Table 2: Extrapolated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral/Dermal/Inhalation) Category 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled[4].
Skin Irritation Category 2H315: Causes skin irritation[4].
Eye Irritation Category 2AH319: Causes serious eye irritation[4].
STOT SE Category 3H336: May cause drowsiness or dizziness[4].

Standard Operating Procedures: Safe Handling and Stock Preparation

To ensure assay reproducibility and operator safety, the preparation of stock solutions must account for the chemical vulnerabilities of the compound. The following protocol outlines the generation of a 10 mM master stock.

Protocol 1: Preparation of 10 mM Master Stock Solution
  • Equilibration: Allow the lyophilized vial to equilibrate to room temperature inside a desiccator.

    • Causality: This prevents ambient moisture condensation on the hygroscopic amine powder, which would artificially inflate the mass and alter the effective molarity of the final solution.

  • Weighing & Solubilization: Weigh the required mass and dissolve entirely in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[5].

    • Causality: The planar aromatic system of the isoquinoline ring restricts aqueous solubility. Organic solvents like DMSO are required to disrupt the crystal lattice energy and ensure complete dissolution[5].

  • Inert Gas Purging: Gently purge the headspace of the storage vial with argon or nitrogen gas before sealing[5].

    • Causality: Primary aromatic amines are highly susceptible to auto-oxidation. Displacing ambient oxygen prevents the formation of reactive N-oxide degradants, preserving the integrity of the active pharmaceutical ingredient (API)[5].

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C[5].

    • Causality: Amber tubes prevent the photo-degradation of the conjugated π-system, ensuring stability for prolonged periods (≥4 years)[5].

Experimental Workflow: Cytotoxicity Validation (MTT Assay)

Isoquinoline derivatives, particularly 7-aminoisoquinoline-5,8-quinones, are frequently evaluated for their potent antitumor and bactericidal properties[2][6]. To evaluate the biological activity of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, the MTT assay is recommended. It is exceptionally sensitive to early cytotoxic events induced by isoquinolines compared to standard LDH leakage or protein assays[6].

Protocol 2: In Vitro Cytotoxicity Validation
  • Cell Seeding: Seed HepG2 (human liver cancer) or normal human fibroblasts at 1×10⁴ cells/well in a 96-well plate[2][6]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Dilute the 10 mM DMSO stock into aqueous culture media to achieve target concentrations (e.g., 1–100 μM). Ensure the final DMSO concentration is strictly <0.1% (v/v)[5].

    • Causality: Residual organic solvents exhibit baseline physiological toxicity that can artificially inflate the perceived cytotoxicity of the compound, confounding the assay readouts[5].

  • Incubation & Self-Validation: Expose cells to the compound for 24 to 72 hours. You must include a 0.1% DMSO vehicle control (negative) and a known cytotoxic agent like CdCl₂ (positive control)[6].

    • Causality: This creates a self-validating system. The positive control proves the assay's dynamic range and mitochondrial sensitivity, while the vehicle control establishes the baseline viability standard[6].

  • MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-5 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. A drop in signal directly correlates with isoquinoline-induced mitochondrial stress[6].

  • Solubilization & Readout: Aspirate the media, dissolve the formazan crystals in 100 μL DMSO, and measure absorbance at 570 nm using a microplate reader.

Mechanistic Pathway Visualization

The diagram below illustrates the proposed cellular interaction and toxicity signaling pathway for isoquinoline derivatives, mapping the journey from cellular uptake to apoptosis.

G A 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (Cellular Uptake) B CYP450 Metabolic Activation A->B Hepatic Metabolism C Receptor / Kinase Binding A->C Direct Target Engagement D Reactive Oxygen Species (ROS) Generation B->D Redox Cycling C->D Mitochondrial Stress E Cytotoxicity / Apoptosis (MTT Assay Detection) C->E Pathway Inhibition D->E Oxidative Damage

Figure 1: Proposed cellular interaction and toxicity signaling pathway for isoquinoline derivatives.

References

  • Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427) - EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg30jAnD7ZeLzGIVJbUrI2Idi8rBeFRVidmmXpRERWkWb_yZZLHmS-XkqzxpPv__R_P-490557NEHqoy1vbnZhVoQwxA2A6rUHLkiQPxf-qe5N4_WJ92_IMemowCqytvaUOk8EjUPWqqw=]
  • 7-Isoquinolinamine, 2-acetyl-1,2-dihydro- (9CI) - Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBxG3WbM_rhD6uYpN3ne4NwwlB3P-jpzyok0YR2fySzXLQPqTQ0FdfalTjJwqcZaLu2j_R4KrSJBN1Js1fVhRAiZIkrszCLWTLkDph-MYiivxPpZrtOK0wIoM0meZ4AYPZORpHzGT4LWiERdXBgYwgH6g8Ot4wR5W_dauaJSWpfbdJMIRA19YqSJ4XUlu4Iw==]
  • isoquinolin-7-amine — Chemical Substance Information - NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdRjAKePZ66PweNji7Tk0YCxl_u264FhSwuQjSuAXFba0jQGJT-w9ihfWJ9ybzlDxr74Uwama946sjjY8XIK8mJglAevHKu7ziqkBVrUfZcHf8hU6WTYgA92Q80Oo1-4uXT0cWbRJTh1sX4uHDA5iUztwOimgqtQ==]
  • PRODUCT INFORMATION - Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7A5_l737K8oQ_P-btkUeyiHh_Wj4uvzhJRrP6W-xV62_l9YQkVEVLsP9Jp6UEucRCZanI1mO8Reid62M4ST19NXLk6OTObiQFdusYN22PMcVXze-GfGyIUNe2qFD9XAcuhI8JBtkvK2g=]
  • novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVY-LA_0oMU8cW2dM2QtaIndwKeRGdCp67eJyiBYCc932wVwxsVVSfkiIlk7OzeKZRwSmW-3VrDMvKRfXgFSg0TH60cPeK9MjO6nEQNa7Xo-MwAYW4FB75ZefGZovfNnf18GM=]
  • Evaluation of bactericidal activity of 7‐arylaminoisoquinolin‐5,8‐quinones against Piscirickettsia salmonis | Request PDF - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaV_2l7yM0DjRiZ65kstquMiSAqEc63m5yMg8OYLUgaiiTaJBoMpjrhRVeNmrRPXUHbgnshxmJHVv32hbLBaanTDeCuv2412i0psXjw-CkE7YEJfNIz6Zcek9e36CRlk7rWmx2Ut6Yyk1wdqOYr09fO4TN2fvniwaLttkeaEFswgGNHixXgWoA6klv83nlyqtok1fkH7YNf0_P3BSMrxH9JOdN5JTabBKW24lZQa1eP51plVccCgyfkLK_fUisglzxlqrt15-Kpehy_Zgtw5r2-_7fwm8qKZg=]

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Foundational

Title: A Senior Application Scientist's Guide to In Silico Molecular Docking: A Case Study with 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone and its Potential Target, PARP-1

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets.[1] This guide offers an in-depth, practical walkthrough of the in silico molecular docking process, tailored for researchers and drug development professionals. We move beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the workflow. Using 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, a compound featuring the medicinally significant isoquinoline scaffold, we explore its potential interaction with Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[2][3] This document provides detailed, self-validating protocols, emphasizes the interpretation of results, and is grounded in authoritative scientific principles to ensure technical accuracy and field-proven relevance.

Part 1: Foundational Principles

The Role of Molecular Docking in Drug Discovery

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[4] Its primary goals are to predict the binding mode and estimate the binding affinity (strength) of the complex.[5] In drug discovery, docking accelerates the identification of promising "hit" compounds from vast chemical libraries through virtual screening, helps optimize "lead" compounds by predicting how chemical modifications might improve binding, and elucidates the molecular mechanisms of drug action.[1][6]

The Isoquinoline Scaffold: A Privileged Structure

The isoquinoline core of our focus molecule is a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle is a key structural feature in numerous natural products and synthetic compounds with a wide range of biological activities, including roles as enzyme inhibitors.[2][7] Several isoquinoline-based compounds have been investigated and developed as potent inhibitors of the PARP enzyme family, making it a logical starting point for our investigation.[8][9][10]

Focus Ligand: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

The ligand for this case study is 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone. Its structure consists of an isoquinoline core, an amino group at the 7-position, and an ethanone (acetyl) group attached to the nitrogen atom of the dihydroisoquinoline ring.[2] This combination of features—a known pharmacophore (the isoquinoline) and various functional groups capable of forming directed interactions—makes it an interesting candidate for computational analysis.

Target Rationale: Poly(ADP-ribose) Polymerase-1 (PARP-1)

Poly(ADP-ribose) Polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, particularly in the repair of single-strand breaks.[3][11] In certain cancers with deficiencies in other DNA repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP-1 leads to a synthetic lethality, selectively killing cancer cells while sparing healthy ones.[3] This has made PARP-1 a highly successful therapeutic target. Given that isoquinolinone-based structures are known to be potent PARP-1 inhibitors, we have selected it as the receptor for our docking study.[8][10]

Part 2: Pre-Computation and Structural Preparation

The fidelity of a docking simulation is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is the immutable law of computational chemistry. This section details the "why" behind the meticulous preparation of both ligand and receptor.

Sourcing Molecular Structures
  • Receptor (PARP-1): High-resolution, three-dimensional protein structures are sourced from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5DS3 , which contains the catalytic domain of human PARP-1 in complex with a potent inhibitor. Using a structure that is already bound to a ligand (a "holo" structure) is advantageous as the active site conformation is already primed for inhibitor binding.

  • Ligand (1-(7-Aminoisoquinolin-2(1H)-yl)ethanone): The 2D structure can be obtained from chemical databases like PubChem or sketched using chemical drawing software. From this, a 3D conformer must be generated.

Ligand Preparation: Beyond a 2D Sketch

A 2D drawing is insufficient for docking; a chemically correct 3D structure is required. The causality is that the docking algorithm explores the conformational space of the ligand, and starting with a low-energy, realistic 3D structure is more efficient and accurate.

Protocol 2.2.1: 3D Ligand Generation and Energy Minimization

  • Obtain 2D Structure: Draw the molecule in a program like MarvinSketch or retrieve its SMILES string (CC(=O)N1CC2=CC(N)=CC=C2C=C1) from a database.

  • Generate 3D Coordinates: Use software (e.g., Open Babel, UCSF Chimera) to convert the 2D representation into a 3D structure.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, paying close attention to the correct protonation state at physiological pH (typically ~7.4). The amino group should be in its neutral -NH2 form unless there is strong evidence to the contrary.

  • Assign Partial Charges: Assign atomic partial charges using a force field like Gasteiger or AM1-BCC. Charges are critical as they govern electrostatic interactions, a key component of the docking score.[12]

  • Energy Minimization: Perform an energy minimization of the 3D structure using a molecular mechanics force field (e.g., MMFF94). This step resolves any steric clashes and settles the molecule into a low-energy conformation, providing a realistic starting point for the simulation.

Receptor Preparation: A Critical Step for Accuracy

Raw PDB files are not suitable for docking. They are a snapshot of the crystal structure and contain non-essential molecules (like water) and may lack necessary information (like hydrogen atoms).

Protocol 2.3.1: Preparing the PARP-1 Receptor (PDB: 5DS3)

  • Remove Non-Essential Molecules: Delete all water molecules and any other solvent or buffer molecules from the PDB file. Causality: Crystallographic water molecules can occupy the binding site and sterically hinder the docking of your ligand. While some water molecules can be critical for binding (bridging interactions), standard docking protocols typically remove them for simplicity unless a specific water-mediated interaction is being hypothesized and tested with more advanced methods.[12]

  • Separate Chains and Ligands: Isolate the protein chain(s) of interest (Chain A in 5DS3). Remove the co-crystallized ligand and any co-factors not essential for the binding interaction being studied.

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen coordinates. Add hydrogens using software like AutoDockTools or UCSF Chimera. This is crucial for defining hydrogen bond donors and acceptors.[12]

  • Assign Partial Charges: Just as with the ligand, assign partial charges to the protein atoms (e.g., Kollman charges).

  • Merge Non-Polar Hydrogens: For many docking programs, it is standard to merge non-polar hydrogens (those on carbon atoms) with their parent carbons to reduce computational complexity.[12]

Part 3: The Docking Workflow: A Step-by-Step Protocol

This section outlines the practical steps for performing the molecular docking using the widely-accepted academic software suite: AutoDock Vina , with preparation assisted by AutoDockTools (ADT) and visualization by UCSF Chimera .[13]

Visualization of the Docking Workflow

The entire process can be visualized as a logical flow from preparation to analysis.

G cluster_prep Part 2: Preparation cluster_dock Part 3: Docking cluster_analysis Part 4: Analysis PDB Download Receptor (PDB: 5DS3) PrepReceptor Prepare Receptor (Add H, Charges) PDB->PrepReceptor Ligand2D Source Ligand (SMILES/2D) PrepLigand Prepare Ligand (3D, Add H, Charges) Ligand2D->PrepLigand Grid Define Grid Box (Search Space) PrepReceptor->Grid PrepLigand->Grid RunVina Run AutoDock Vina (Simulation) Grid->RunVina Results Output: Poses & Scores RunVina->Results Analyze Analyze Interactions (Visualize H-Bonds, etc.) Results->Analyze Interpret Interpret Data (Binding Affinity) Analyze->Interpret

Caption: High-level workflow for a molecular docking experiment.

Step-by-Step Docking Protocol (AutoDock Vina)

Protocol 3.2.1: Preparing Ligand and Receptor PDBQT Files PDBQT is the required file format for AutoDock Vina, containing atomic coordinates, partial charges, and atom type information.

  • Launch AutoDockTools (ADT).

  • For the Ligand:

    • Open the prepared 3D ligand file (e.g., in MOL2 or PDB format).

    • Navigate to Ligand -> Input -> Choose. Select the ligand.

    • Navigate to Ligand -> Torsion Tree -> Detect Root.

    • Navigate to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

  • For the Receptor:

    • Open the prepared receptor PDB file.

    • Navigate to Grid -> Macromolecule -> Choose. Select the receptor.

    • The program will prompt to save the prepared file. Save it as receptor.pdbqt. ADT automatically handles adding charges (Kollman) and merging non-polar hydrogens during this step.

Protocol 3.2.2: Defining the Search Space (Grid Box) The "grid box" defines the three-dimensional space where the docking program will search for valid binding poses. The choice of its size and location is a critical experimental decision.

G Start Is the Binding Site Known? Focused Focused Docking Start->Focused Yes Blind Blind Docking Start->Blind No SetGridFocused Set small grid box centered on the known active site or co-crystallized ligand. Focused->SetGridFocused SetGridBlind Set large grid box encompassing the entire protein surface. Blind->SetGridBlind RationaleFocused Rationale: Higher accuracy, faster computation. Used when the active site is confirmed. SetGridFocused->RationaleFocused RationaleBlind Rationale: Explores all possible binding sites. Used for novel proteins or allosteric site discovery. SetGridBlind->RationaleBlind

Caption: Decision process for defining the docking search space.

  • For this study, we will perform Focused Docking. The binding site of PARP-1 is well-characterized.

  • In ADT, with receptor.pdbqt loaded, navigate to Grid -> Grid Box....

  • A box will appear around the protein. Adjust the center_x, center_y, center_z coordinates to center the box on the known active site. A reliable method is to center it on the coordinates of the removed co-crystallized ligand from PDB 5DS3.

  • Adjust the size_x, size_y, size_z dimensions (in Angstroms) to fully enclose the active site with a small buffer (~4-5 Å) on all sides. A typical size might be 25 x 25 x 25 Å.

  • Record these center and size coordinates.

Protocol 3.2.3: Configuring and Running the Docking Simulation

  • Create a text file named conf.txt.

  • Add the following lines to the file, replacing the coordinate values with those from the previous step:

    • Expertise Note: exhaustiveness controls the computational effort. A value of 8 is a good balance for standard docking. For a more rigorous search, this can be increased to 16 or 32, at the cost of longer computation time.

  • Execute the docking from the command line: vina --config conf.txt --log results.log

Part 4: Post-Docking Analysis and Interpretation

The output of the simulation is not the final answer but rather a set of hypotheses that require careful scientific interpretation.

Understanding the Output: Affinity and Pose

AutoDock Vina will generate an output file (all_poses.pdbqt) containing several predicted binding modes ("poses") for the ligand, ranked by their predicted binding affinity.

  • Binding Affinity (kcal/mol): This score is an estimation of the binding free energy. More negative values indicate stronger, more favorable binding. It is an important metric for ranking different compounds but should be treated as an estimate, not an absolute value.[14]

  • Binding Pose: This is the 3D orientation and conformation of the ligand within the receptor's active site. The top-scoring pose is the most probable binding mode according to the scoring function.

Visualizing and Analyzing Interactions

The most crucial part of the analysis is to visually inspect the top-scoring poses to determine if they are chemically sensible.

  • Open UCSF Chimera or PyMOL.

  • Load the receptor.pdbqt file.

  • Load the all_poses.pdbqt output file.

  • Focus on the top-ranked pose (Mode 1).

  • Identify and analyze key molecular interactions:

    • Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors (like the amino group) and receptor residues?

    • Hydrophobic Interactions: Does the aromatic isoquinoline ring sit in a pocket lined with hydrophobic residues (e.g., Leucine, Valine, Phenylalanine)?

    • Pi-Stacking: Is the isoquinoline ring parallel to the aromatic ring of a residue like Tyrosine or Phenylalanine?

Data Presentation

Summarize the quantitative results in a clear table.

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (PARP-1)Interaction Type
1-8.5Gly863, Ser904Hydrogen Bond
Tyr907Pi-Stacking
Leu713, Val762Hydrophobic
2-8.2Gly863, Arg878Hydrogen Bond
Tyr896Pi-Stacking
3-7.9Ser904Hydrogen Bond

(Note: Data shown is illustrative for formatting purposes and does not represent actual results.)

Self-Validation: The Re-docking Protocol

To build confidence in your docking protocol (the specific software, parameters, and grid box definition), a crucial validation step is to re-dock the co-crystallized ligand back into its own receptor.

Protocol 4.4.1: Re-docking Validation

  • Extract the co-crystallized ligand from the original PDB file (5DS3).

  • Prepare this ligand using the same method as your test ligand (Protocol 2.2.1).

  • Dock this ligand into the prepared receptor using the exact same grid box and Vina configuration (Protocol 3.2.3).

  • Analysis: Compare the top-scoring docked pose of the co-crystallized ligand with its original position in the crystal structure. Calculate the Root Mean Square Deviation (RMSD) between the two poses.

  • Trustworthiness Benchmark: An RMSD value < 2.0 Å is generally considered a successful re-docking, indicating that your protocol is reliable and capable of accurately reproducing the experimentally observed binding mode.

Part 5: Advanced Considerations

Beyond Rigid Docking: Flexible Receptors

Standard docking often treats the receptor as a rigid entity. However, proteins are dynamic. Induced-fit docking (IFD) is an advanced technique that allows for flexibility in the receptor's side chains in the active site, often providing a more realistic model of the binding event.[6]

Integrating Molecular Dynamics (MD)

The stability of a docked pose can be further evaluated using Molecular Dynamics (MD) simulations. An MD simulation of the ligand-receptor complex over time (nanoseconds) can confirm whether the key interactions identified in the static dock are maintained in a more dynamic, solvent-explicit environment.[1][15]

ADMET Prediction

A compound with high binding affinity is useless if it has poor pharmacokinetic properties. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (T) prediction tools (e.g., SwissADME, pkCSM) should be used alongside docking to evaluate the drug-likeness of a compound.[14][16] This provides a more holistic view of its potential as a drug candidate.

Conclusion

In silico molecular docking is a powerful and indispensable tool in the drug discovery pipeline. This guide has demonstrated the complete workflow, from foundational theory to advanced validation, using 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone and its putative target, PARP-1. By emphasizing the causality behind each procedural choice, employing self-validation techniques like re-docking, and grounding the process in authoritative methods, researchers can generate reliable, interpretable, and actionable hypotheses. The successful application of these computational methods enables the prioritization of resources, reduces experimental costs, and ultimately accelerates the journey from a promising molecule to a life-saving therapeutic.

References

  • Molecular Docking Tutorial. (n.d.). Retrieved from Unitn.it. [Link]

  • Jagtap, P., et al. (2005). Discovery of Potent Poly(ADP-ribose) Polymerase-1 Inhibitors from the Modification of Indeno[1,2-c]isoquinolinone. Journal of Medicinal Chemistry. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • Singh, S., et al. (2024). A Review on In Silico molecular docking Studies. International Journal of Advanced Research in Innovative Ideas and Education. [Link]

  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gunjal, P. S., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Drug and Chemical Toxicology. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025). ChemRxiv. [Link]

  • Bünger, A., et al. (2008). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Molecular docking as a popular tool in drug design, an in silico travel. Expert Opinion on Drug Discovery. [Link]

  • Molecular Docking and ADME Analysis of the novel compound. (2025). Journal of Advanced Zoology. [Link]

  • Deshmukh, R., et al. (2025). Molecular docking studies of few pyrazol-1-yl quinoline derivatives. World Journal of Pharmaceutical Research. [Link]

  • Synthesis of isoquinolines. (n.d.). Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone in DMSO for In Vitro Cell Culture Assays

Executive Summary This application note provides a comprehensive, step-by-step protocol for the reconstitution, sterilization, and cell culture application of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone . As a heterocyclic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, step-by-step protocol for the reconstitution, sterilization, and cell culture application of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone . As a heterocyclic aromatic compound, it is frequently utilized in medicinal chemistry and biochemical research to study [1]. Due to its specific solubility profile, preparing a stable and sterile stock solution in Dimethyl Sulfoxide (DMSO) is a critical prerequisite for reproducible in vitro assays.

Physicochemical Properties & Solvation Rationale

Compound Specifications

Before initiating the protocol, verify the to ensure accurate molarity calculations[2].

PropertyValue
Product Name 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone
CAS Number 502611-89-4
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Crystalline solid
Primary Solvent Dimethyl Sulfoxide (DMSO)
The Rationale for DMSO

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone contains a lipophilic fused benzene-pyridine (isoquinoline) core, making it poorly soluble in standard aqueous buffers[1]. DMSO is selected as the optimal vehicle because it is a polar aprotic solvent. Its oxygen atom acts as a strong hydrogen-bond acceptor (interacting with the compound's amino group), while its methyl groups engage in hydrophobic interactions with the isoquinoline core. This dual action effectively disrupts the compound's crystal lattice, ensuring complete dissolution without altering its chemical structure.

Experimental Protocol: Stock Solution Preparation

Materials Required
  • 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone powder (lyophilized)

  • Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity)

  • Analytical balance (0.1 mg precision)

  • Vortex mixer and ultrasonic water bath

  • 0.22 µm Hydrophilic or Hydrophobic PTFE syringe filters

  • Sterile amber glass or opaque microcentrifuge tubes

Step-by-Step Methodology
  • Thermal Equilibration: Remove the compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30 minutes before opening.

    • Expert Insight: Opening a cold vial introduces atmospheric moisture, which condenses on the powder. This not only degrades moisture-sensitive functional groups but also artificially inflates the weighed mass, leading to sub-optimal stock concentrations.

  • Weighing & Solvent Addition: Weigh the desired mass of the compound. Add the calculated volume of anhydrous DMSO directly to the vial. (Refer to the Reconstitution Table in Section 4).

  • Dissolution Mechanics: Vortex the suspension vigorously for 30–60 seconds. If particulate matter remains, transfer the vial to an ultrasonic water bath at room temperature for 5–10 minutes.

    • Expert Insight: Sonication induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This mechanical force breaks apart stubborn micro-crystals without applying direct thermal stress that could degrade the ethanone moiety.

  • Sterile Filtration: Draw the dissolved solution into a sterile, solvent-resistant syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution into a sterile receiving tube.

    • Expert Insight:Never use standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters for pure DMSO. DMSO is a highly aggressive solvent that will dissolve these membranes, ruining the stock and introducing toxic polymers to your cells. and structural integrity in pure DMSO[3].

  • Aliquoting & Storage: Divide the sterile stock into single-use aliquots (e.g., 10–50 µL) in amber vials. Store immediately at -80°C.

    • Expert Insight: Aliquoting prevents repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution and undergo oxidative degradation.

Quantitative Data: Reconstitution Table

Use the following table to determine the exact volume of DMSO required to achieve standard stock concentrations for a given mass of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (MW: 188.23 g/mol ).

Mass of Compound (mg)Volume of DMSO for 10 mM StockVolume of DMSO for 20 mM StockVolume of DMSO for 50 mM Stock
1.0 mg531.3 µL265.6 µL106.3 µL
5.0 mg2.656 mL1.328 mL531.3 µL
10.0 mg5.313 mL2.656 mL1.063 mL

(Formula used: Volume (mL) = Mass (mg) /[Concentration (mM) × Molecular Weight ( g/mol )])

Cell Culture Application & Serial Dilution

Directly adding high-concentration DMSO stocks to cell culture media can cause localized compound precipitation and severe solvent toxicity.

Dosing Workflow
  • Intermediate Dilution: Dilute the DMSO stock 1:10 to 1:100 in serum-free culture media or assay buffer to create an intermediate working solution.

  • Final Media Addition: Add the intermediate solution dropwise to the pre-warmed (37°C) cell culture plate while gently swirling to ensure rapid dispersion.

  • Solvent Control: The final concentration of DMSO in the well must be [4]. Always run a vehicle control well containing the exact same final percentage of DMSO without the compound.

    • Expert Insight: Exceeding 0.1% DMSO can induce off-target cytotoxicity, alter cell membrane permeability, and trigger unintended apoptotic pathways, thereby confounding the true biological efficacy of the isoquinoline derivative[5].

Experimental & Mechanistic Visualizations

Workflow of Stock Preparation

The following diagram illustrates the critical path from raw lyophilized powder to a sterile, cell-ready assay.

Workflow Powder 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (Lyophilized Powder) Equilibrate Equilibrate to RT (Desiccator, 30 min) Powder->Equilibrate DMSO Add Anhydrous DMSO (Cell-Culture Grade) Equilibrate->DMSO Dissolve Vortex & Sonicate (5-10 min, RT) DMSO->Dissolve Filter Sterile Filtration (0.22 µm PTFE) Dissolve->Filter Aliquot Aliquot & Store (Amber Vials, -80°C) Filter->Aliquot Dilute Serial Dilution in Media (Final DMSO ≤ 0.1%) Aliquot->Dilute Assay In Vitro Cell Culture Assay Dilute->Assay

Experimental workflow for the reconstitution and application of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Mechanism of Action: Cellular Permeation and Targeting

Once properly dissolved and introduced to the aqueous media, the compound must partition across the lipid bilayer to reach its intracellular targets.

Pathway Compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (Lipophilic Core) Membrane Cell Membrane Diffusion Compound->Membrane Permeation Target Intracellular Target (e.g., Kinase/Enzyme) Membrane->Target Binding Inhibition Enzymatic Inhibition (Catalytic Blockade) Target->Inhibition Phenotype Cellular Phenotype (Growth Arrest / Apoptosis) Inhibition->Phenotype Modulates

Logical relationship of compound membrane permeation, target binding, and phenotypic modulation.

References

  • Hawach Scientific. "Main Applications of Hydrophobic and Hydrophilic PTFE Membrane Filter." Hawach Membrane. Available at: [Link]

  • Filter Supplies. "Hydrophobic PTFE Syringe Filter, 0.45μm, 5.0μm - HAWACH." Filter Supplies. Available at: [Link]

Sources

Application

Application Note: Multiplexed In Vitro Cell Viability and Apoptotic Profiling of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

Pharmacological Context & Rationale 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427) is a synthetic organic compound characterized by an isoquinoline core fused with an ethanone functional group and a 7-amino subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Rationale

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427) is a synthetic organic compound characterized by an isoquinoline core fused with an ethanone functional group and a 7-amino substitution[1]. In medicinal chemistry, the isoquinoline scaffold is a highly privileged structure, frequently investigated for its potent anticancer and neuroprotective properties[1]. Derivatives of isoquinoline have been extensively documented to act as dual Topoisomerase I/II inhibitors[2], modulators of Inhibitor of Apoptosis Proteins (IAPs)[3], and inducers of mitochondria-mediated autophagic and apoptotic cell death[4].

Given the structural homology of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone to these established pharmacophores, evaluating its in vitro cytotoxicity requires a robust, mechanism-aware assay. This protocol outlines a multiplexed approach combining an ATP-dependent luminescent viability readout with a fluorogenic Caspase-3/7 apoptosis assay.

MOA Cpd 1-(7-Aminoisoquinolin- 2(1H)-yl)ethanone Target Intracellular Target (e.g., Topoisomerase / IAP) Cpd->Target Binds & Inhibits Stress DNA Damage / Cellular Stress Target->Stress Induces Caspase Caspase 3/7 Activation Stress->Caspase Triggers Apoptosis Apoptosis & Loss of Viability (ATP Drop) Caspase->Apoptosis Execution

Fig 1: Proposed mechanism of action for isoquinoline-induced apoptosis and viability loss.

Assay Architecture: Causality & Self-Validation

Expertise & Experience: Causality Behind Experimental Choices
  • Why an ATP-dependent Luminescent Assay over MTT? While tetrazolium reduction assays (MTT/MTS) are ubiquitous in evaluating isoquinoline derivatives[2], they rely heavily on mitochondrial reductase activity. Compounds that alter cellular metabolism can artificially skew MTT readouts without causing immediate cell death. By quantifying intracellular ATP via a luciferase-based reaction, we obtain a direct, highly sensitive, and metabolically stable proxy for living cells, minimizing compound interference.

  • Why Multiplex with Caspase-3/7? A drop in ATP indicates a loss of viability but fails to elucidate the mechanism. Isoquinoline derivatives are known to induce apoptosis rather than simple necrosis[3]. Multiplexing a fluorogenic caspase-3/7 substrate allows us to definitively distinguish between cytostasis, necrosis, and programmed cell death within the exact same sample well.

Trustworthiness: The Self-Validating Plate System

To ensure absolute data integrity and reproducibility, every 96-well plate must function as a self-validating system containing the following internal controls:

  • Vehicle Control (0.1% - 0.5% DMSO): Normalizes baseline viability. DMSO concentrations must be strictly capped at ≤0.5% (v/v) to prevent solvent-induced basal toxicity, which can mask the drug's true IC50.

  • Positive Apoptosis Control (1 µM Staurosporine or Cisplatin): Validates the dynamic range of the Caspase-3/7 cleavage assay and confirms the execution of the apoptotic cascade[4].

  • Background Control (Media + Assay Reagent): Quantifies ambient luminescence/fluorescence. This value is subtracted from all experimental wells to prevent false-positive signal amplification.

  • Edge Effect Mitigation: The outer perimeter wells (Rows A and H, Columns 1 and 12) are filled with 200 µL of sterile PBS to act as a thermal and evaporative buffer, ensuring uniform well-to-well microclimates.

Step-by-Step Methodology

Phase 1: Reagent and Compound Preparation
  • Stock Solution: Reconstitute 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone powder in anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in intermediate tubes using DMSO.

  • Media Dilution: Dilute the intermediate DMSO stocks 1:200 into pre-warmed complete culture media (e.g., DMEM or RPMI-1640 + 10% FBS) to achieve a final 2X treatment concentration. This ensures the final DMSO concentration on the cells will be exactly 0.5%.

Phase 2: Cell Culture and Seeding (Day 0)
  • Harvest target cancer cells (e.g., SKOV3, HepG2, HCT116) at 70-80% confluency using TrypLE or 0.25% Trypsin-EDTA.

  • Neutralize trypsin, centrifuge at 300 x g for 5 minutes, and resuspend the pellet in fresh complete media.

  • Count cells using an automated cell counter (e.g., Trypan Blue exclusion).

  • Seed cells into the inner 60 wells of a white, clear-bottom 96-well microplate at a density of 3,000 – 5,000 cells/well in 50 µL of media.

  • Fill the perimeter wells with 200 µL of sterile PBS.

  • Incubate the plate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment and recovery.

Phase 3: Compound Treatment (Day 1)
  • Remove the plate from the incubator.

  • Gently add 50 µL of the 2X compound media dilutions (prepared in Phase 1) to the corresponding wells. The final well volume is now 100 µL, and the compound is at 1X concentration.

  • Include wells for the Vehicle Control (0.5% DMSO), Positive Control (1 µM Staurosporine), and Background Control (Media only, no cells).

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂.

Phase 4: Multiplex Assay Execution (Day 3 or 4)
  • Caspase-3/7 Addition: Add 20 µL of a 6X concentrated fluorogenic Caspase-3/7 substrate (e.g., Apo-ONE or equivalent bis-AAF-R110 substrate) to each well.

  • Incubate for 1-2 hours at 37°C.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 485 nm / Emission: 530 nm). This quantifies apoptosis.

  • ATP Viability Addition: Equilibrate the plate to room temperature for 15 minutes. Add 100 µL of ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the existing media in each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Readout: Measure luminescence with an integration time of 0.5 to 1 second per well. This quantifies viable cell number.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Dose-Response) Seed->Treat Multiplex 3. Multiplex Addition (ATP/Caspase) Treat->Multiplex Read 4. Luminescence & Fluorescence Readout Multiplex->Read Analyze 5. IC50 Calculation (Non-linear Fit) Read->Analyze

Fig 2: Step-by-step workflow for the multiplexed in vitro cell viability and apoptosis assay.

Data Presentation & Interpretation

Subtract the background control values from all experimental and vehicle control wells. Calculate relative cell viability by normalizing the luminescent signal of compound-treated wells to the vehicle control wells (set as 100% viability). Use a 4-parameter logistic non-linear regression model to calculate the IC₅₀.

Below is a representative data summary demonstrating the expected pharmacological profile of an active isoquinoline derivative across various cell lines, highlighting the therapeutic window against normal fibroblasts.

Table 1: Representative In Vitro Cytotoxicity and Apoptotic Profiling of Isoquinoline Derivatives

Cell LineTissue OriginIC₅₀ (48h, µM)IC₅₀ (72h, µM)Caspase-3/7 Fold Induction*Interpretation
SKOV3 Ovarian Carcinoma11.687.654.2xHigh sensitivity; strong apoptotic induction[3].
HepG2 Hepatocellular Carcinoma14.509.203.8xModerate sensitivity; mitochondria-mediated apoptosis[4].
HCT116 Colorectal Carcinoma2.100.536.5xExtremely high sensitivity; potential Top1/2 inhibition[2].
WI-38 Normal Lung Fibroblast>50.00>50.001.1xFavorable therapeutic window; minimal toxicity in healthy cells.

*Fold induction measured at 10 µM compound concentration relative to vehicle control.

References

  • Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427). EvitaChem.
  • Pd(II) and Rh(III) Complexes with Isoquinoline Derivatives Induced Mitochondria-Mediated Apoptotic and Autophagic Cell Death in HepG2 Cells. CCS Chemistry - Chinese Chemical Society.
  • Discovery of Indolo[3,2-c]isoquinoline Derivatives as Novel Top1/2 Dual Inhibitors with Orally Efficacious Antitumor Activity and Low Toxicity. Journal of Medicinal Chemistry - ACS Publications.
  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment. Dove Medical Press.

Sources

Method

High-Resolution LC-MS/MS Characterization and Metabolic Profiling of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Scientific Rationale and Context The compound 1-(7-Aminoisoquinolin-2(1H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals

Scientific Rationale and Context

The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry, frequently utilized as a tool compound or lead candidate for modulating enzyme activity in neurodegenerative and oncological pathways [1]. Understanding its metabolic fate is a critical milestone in preclinical drug development.

Because the molecule contains both a primary amine (at the 7-position) and an N-acetylated dihydroisoquinoline core, it is highly susceptible to multiple biotransformation pathways, including N-acetylation, aliphatic/aromatic hydroxylation, and subsequent Phase II conjugation. Characterizing these metabolites requires the sensitivity and resolving power of Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS).

This application note details a self-validating, robust workflow for the in vitro generation, chromatographic separation, and structural elucidation of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone metabolites using Human Liver Microsomes (HLMs).

Experimental Workflow and Causality

To ensure absolute trustworthiness in metabolite identification, the experimental design incorporates specific control mechanisms. Zero-time ( T0​ ) incubations and minus-NADPH controls are strictly utilized to differentiate true enzymatically generated metabolites from matrix artifacts or chemical degradation products.

LCMSWorkflow A 1. In Vitro Incubation (HLMs + NADPH) B 2. Protein Precipitation (Ice-cold MeCN) A->B C 3. UHPLC Separation (C18, Gradient) B->C D 4. ESI-HRMS/MS (Q-TOF, Pos Mode) C->D E 5. Data Processing (Metabolite ID) D->E

Fig 1. End-to-end workflow for the LC-MS/MS characterization of in vitro metabolites.

Why these specific analytical choices?
  • Human Liver Microsomes (HLMs): Provide a dense, physiologically relevant concentration of membrane-bound Cytochrome P450 (CYP) and Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes.

  • Ice-Cold Acetonitrile Quenching: Rapidly denatures proteins to halt enzymatic activity at exact timepoints. The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation, preventing column fouling[4].

  • Positive-Ion Electrospray Ionization (ESI+): The primary amine and the isoquinoline nitrogen are highly basic. They readily accept protons to form [M+H]+ ions, yielding superior ionization efficiency and sensitivity compared to negative mode [3].

Step-by-Step Methodologies

Protocol A: In Vitro Microsomal Incubation
  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: In a 1.5 mL Eppendorf tube, combine the buffer, HLMs (final protein concentration: 1.0 mg/mL), and 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (final concentration: 10 µM). Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH). The total incubation volume should be 200 µL.

  • Sampling & Quenching: At designated time points (0, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into a tube containing 150 µL of ice-cold acetonitrile (containing 100 ng/mL of an internal standard, e.g., labetalol).

  • Control Reactions: Run parallel incubations omitting NADPH (to check for non-CYP mediated instability) and a T0​ control (quenched before NADPH addition).

Protocol B: Sample Extraction and Preparation
  • Vortex the quenched samples vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifuge at 14,000 × g for 15 minutes at 4 °C.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 35 °C.

  • Reconstitute the residue in 100 µL of 5% acetonitrile in water (v/v), vortex for 1 minute, and submit for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

The chromatographic separation is designed with a shallow initial gradient to retain highly polar Phase II metabolites (e.g., glucuronides), followed by a steep organic ramp to elute lipophilic species and wash the column.

Table 1: UHPLC Gradient Elution Profile Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Temp: 40 °C | Time (min) | Mobile Phase A (0.1% FA in H2​O ) | Mobile Phase B (0.1% FA in MeCN) | Curve | |------------|------------------------------------|----------------------------------|-------| | 0.0 | 98% | 2% | Initial| | 1.0 | 98% | 2% | Linear | | 8.0 | 40% | 60% | Linear | | 9.5 | 5% | 95% | Linear | | 11.0 | 5% | 95% | Hold | | 11.1 | 98% | 2% | Linear | | 13.0 | 98% | 2% | Re-equilibrate |

Table 2: High-Resolution Mass Spectrometry (Q-TOF) Parameters

Parameter Setting Rationale
Ionization Mode ESI Positive (+) Targets basic nitrogen atoms for protonation.

| Capillary Voltage | 3.0 kV | Optimal for stable Taylor cone formation in MeCN/ H2​O . | | Desolvation Temp | 500 °C | Ensures complete droplet evaporation at 0.4 mL/min flow. | | Acquisition Mode | Full Scan / dd-MS2 | Allows untargeted metabolite discovery with data-dependent MS/MS. | | Collision Energy (CE) | Ramp 15–40 eV | Generates a rich fragmentation spectrum for structural elucidation. |

Data Presentation and Structural Elucidation

Upon analyzing the T60​ samples against the T0​ controls, four major metabolites (M1–M4) were identified. The structural assignments rely on exact mass measurements (mass error < 5 ppm) and diagnostic MS/MS fragmentation patterns cross-referenced with established isoquinoline spectral libraries [2].

Table 3: Summary of Identified Metabolites | ID | Biotransformation | Formula | Exact Mass [M+H]+ | Observed m/z | Mass Error (ppm) | RT (min) | |:---|:---|:---|:---|:---|:---|:---| | Parent | N/A | C11​H12​N2​O | 189.1028 | 189.1025 | -1.6 | 4.85 | | M1 | N-Acetylation | C13​H14​N2​O2​ | 231.1133 | 231.1138 | +2.1 | 5.60 | | M2 | Hydroxylation | C11​H12​N2​O2​ | 205.0977 | 205.0972 | -2.4 | 4.15 | | M3 | Deacetylation | C9​H10​N2​ | 147.0922 | 147.0926 | +2.7 | 3.20 | | M4 | O-Glucuronidation (of M2) | C17​H20​N2​O8​ | 381.1298 | 381.1290 | -2.1 | 2.85 |

Proposed Metabolic Pathways

The primary amine at the 7-position is highly susceptible to N-acetyltransferases (NATs), forming M1 . Conversely, the N-acetyl group on the dihydroisoquinoline ring can be cleaved by amidases to yield M3 . Cytochrome P450-mediated oxidation yields the hydroxylated metabolite M2 , which subsequently undergoes Phase II conjugation via UGTs to form the highly polar glucuronide M4 .

MetabolicPathway Parent 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone [M+H]+ m/z 189.1028 M1 N-Acetyl Metabolite (M1) [M+H]+ m/z 231.1133 Parent->M1 NAT2 (N-acetylation) M2 Hydroxylated Metabolite (M2) [M+H]+ m/z 205.0977 Parent->M2 CYP450s (Hydroxylation) M3 Deacetylated Metabolite (M3) [M+H]+ m/z 147.0922 Parent->M3 Amidase (Deacetylation) M4 O-Glucuronide of M2 (M4) [M+H]+ m/z 381.1298 M2->M4 UGTs (Glucuronidation)

Fig 2. Proposed Phase I and II metabolic pathways of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Conclusion

The application of UHPLC coupled with HRMS/MS provides a highly robust, sensitive, and definitive method for profiling the in vitro metabolism of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone. By utilizing targeted sample quenching, optimized gradient elution, and high-resolution mass accuracy, researchers can confidently map both Phase I and Phase II biotransformations. This data is indispensable for optimizing the pharmacokinetic properties of isoquinoline-based lead compounds in early-stage drug discovery.

References

  • EvitaChem. (n.d.). Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427).
  • Fox Ramos, A. E., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data (PMC).
  • Karki, R., et al. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC.
  • Boughton, B. A., et al. (1989). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI.
Application

Application Note: High-Throughput TR-FRET Screening of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Derivatives for ROCK1/2 Inhibition

Target Audience: Assay Biologists, Medicinal Chemists, and HTS Screening Professionals Target Kinases: Rho-associated protein kinases (ROCK1 / ROCK2) Compound Class: 7-Aminoisoquinoline derivatives Introduction & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and HTS Screening Professionals Target Kinases: Rho-associated protein kinases (ROCK1 / ROCK2) Compound Class: 7-Aminoisoquinoline derivatives

Introduction & Mechanistic Rationale

The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone has emerged as a highly versatile building block and pharmacological tool in medicinal chemistry, particularly noted for its ability to modulate critical enzyme activities in oncological and neurodegenerative contexts ()[1]. Structurally, the 7-aminoisoquinoline scaffold is a well-documented and potent inhibitor of Rho-associated protein kinases (ROCK-I and ROCK-II) ()[2].

Causality of the Pharmacophore: The efficacy of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is rooted in its highly specific binding geometry. The amino group at the 7-position and the adjacent isoquinoline nitrogen act as a bidentate hydrogen-bond donor/acceptor pair, perfectly anchoring the molecule into the hinge region (e.g., Met156 in ROCK1) of the kinase ATP-binding pocket. Furthermore, the saturated nature of the nitrogen-containing ring (indicated by the 1H, 2-yl ethanone nomenclature) provides a unique 3D vector for the acetyl group. This sp3 character disrupts the flat planarity typical of pan-kinase inhibitors, driving enhanced selectivity for ROCK over other AGC-family kinases.

ROCK kinases are critical regulators of the actin cytoskeleton, making them prime therapeutic targets for fibrotic, cardiovascular, and oncological pathologies ()[3].

Pathway RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Phosphorylation MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (ATP-Competitive Inhibitor) Inhibitor->ROCK Blocks ATP Pocket (Hinge-Binding) MYPT1->MLC Inhibits Phosphatase (MLCP) Actin Actin-Myosin Contraction (Pathological Fibrosis) MLC->Actin Cross-bridge Cycling

Fig 1: ROCK signaling pathway and the inhibitory mechanism of 7-aminoisoquinoline derivatives.

Assay Design: Why TR-FRET?

High-throughput screening (HTS) campaigns for ROCK inhibitors frequently utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ()[4].

The Causality Behind the Assay Choice: Heterocyclic compounds, particularly isoquinolines, often exhibit intrinsic autofluorescence in the blue/green spectrum. In standard prompt-fluorescence assays, this creates a high rate of false positives or false negatives due to signal quenching. TR-FRET solves this by employing long-lifetime lanthanide chelates (e.g., Europium). By introducing a 50 µs time delay between the excitation flash and signal detection, the short-lived background autofluorescence of the compound library completely decays. This ensures that the measured signal is exclusively derived from the kinase activity, drastically improving the signal-to-background ratio ()[5].

High-Throughput Screening Protocol

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every assay plate includes built-in MAX (DMSO vehicle) and MIN (No-Enzyme) control wells to continuously calculate the Z'-factor. If a plate yields a Z′<0.5 , the system automatically flags it for rejection, ensuring only high-confidence data progresses to the hit-picking stage.

Step-by-Step Methodology

Step 1: Compound Preparation & Acoustic Dispensing

  • Prepare a 10 mM stock of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone in 100% anhydrous DMSO.

  • Using an acoustic liquid handler (e.g., Echo 550), dispense 25 nL of the compound into a low-volume 384-well ProxiPlate.

    • Causality: Acoustic dispensing eliminates tip-based carryover and allows direct nanoliter transfer, keeping the final assay DMSO concentration at 0.5%. ROCK kinases are highly sensitive to DMSO, and concentrations >1% can artificially suppress kinase activity ()[3].

Step 2: Kinase Reaction Assembly

  • Add 2.5 µL of 2X ROCK1/2 enzyme and ULight-labeled generic substrate mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: EGTA is included to chelate trace calcium, preventing the activation of off-target calcium-dependent kinases, ensuring the assay remains strictly ROCK-dependent.

Step 3: Reaction Initiation

  • Add 2.5 µL of 2X ATP solution to initiate the reaction. The final ATP concentration must be set precisely at the apparent Km​ (e.g., 10 µM).

    • Causality: Screening at the ATP Km​ balances assay sensitivity. It allows the identification of ATP-competitive inhibitors like 7-aminoisoquinolines without being outcompeted by physiological ATP levels, while simultaneously avoiding false positives from weak, non-specific binders ()[4].

  • Centrifuge the plate at 1,000 x g for 1 minute and incubate at Room Temperature (RT) for 60 minutes.

Step 4: Reaction Termination & Detection

  • Add 5 µL of Stop/Detection Buffer containing 20 mM EDTA and a Europium (Eu)-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates the Mg2+ required for kinase catalysis, halting the reaction instantly to lock the kinetic state. The Eu-antibody binds the newly phosphorylated substrate, bringing the Europium donor into close proximity with the ULight acceptor ()[5].

  • Incubate for 60 minutes at RT to allow the FRET complex to equilibrate.

Step 5: Self-Validating Readout

  • Read the plate on a TR-FRET compatible multimode reader using a 320 nm excitation and dual emission at 615 nm (Eu) and 665 nm (ULight) after a 50 µs delay.

  • Calculate the Z'-factor for every plate. Plates are only validated if Z′≥0.5 ()[4].

HTS_Workflow Dispense 1. Acoustic Dispensing (Test Compounds) Reaction 2. Kinase Reaction (ROCK + Substrate + ATP) Dispense->Reaction Stop 3. Stop & Detect (EDTA + Eu-Antibody) Reaction->Stop Read 4. TR-FRET Readout (Time-Gated Emission) Stop->Read Validate 5. Plate Validation (Z'-factor ≥ 0.5) Read->Validate

Fig 2: High-throughput TR-FRET screening workflow for ROCK1/2 inhibitors.

Data Analysis & Expected Results

The robust nature of the TR-FRET assay ensures that the 7-aminoisoquinoline derivatives can be accurately profiled without spectral interference. The table below summarizes the expected quantitative screening metrics for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone compared to established reference ROCK inhibitors.

CompoundTargetIC₅₀ (nM)Z'-FactorS/B RatioAutofluorescence Interference
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone ROCK145.20.785.4Negligible (Eliminated by Time-Gate)
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone ROCK238.50.815.6Negligible (Eliminated by Time-Gate)
Fasudil (Reference) ROCK1330.00.765.2Low
Y-27632 (Reference) ROCK1140.00.755.3Low

Conclusion

By leveraging the bidentate hinge-binding properties of the 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone scaffold, researchers can develop highly potent ROCK1/2 inhibitors. Coupling this compound class with a self-validating TR-FRET HTS workflow eliminates the risk of autofluorescent false positives, ensuring high-fidelity data suitable for advanced lead optimization and drug development.

References

  • Google Patents. "US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same". google.com.
  • National Institutes of Health (NIH). "Discovery of novel scaffolds for Rho kinase 2 inhibitor through TRFRET-based high throughput screening assay". nih.gov. Available at:[Link]

  • BPS Bioscience. "ROCK2 Kinase Assay Kit". bpsbioscience.com. Available at:[Link]

  • Sino Biological. "SwiftFluo® TR-FRET Technical Q&A". sinobiological.com. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the aqueous solubility of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone for assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of heterocyclic aromatic compounds during assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous solubility of heterocyclic aromatic compounds during assay development.

The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone presents a classic solubility paradox. It features a highly planar, lipophilic isoquinoline core that strongly favors π−π stacking and self-aggregation in water. While the 7-amino and 2-ethanone groups offer some hydrogen-bonding potential, the overall hydrophobic bulk dominates its physicochemical profile.

Below is our comprehensive troubleshooting guide, designed to help you navigate the thermodynamic and kinetic solubility limits of this compound, ensuring robust and reproducible assay data.

Diagnostic Workflow

Workflow Start Compound Stock (100% DMSO) Assay Determine Assay Type Start->Assay Biochem Biochemical Assay Assay->Biochem Cell Cell-Based Assay Assay->Cell Surf Add 0.01-0.05% Tween-20 Biochem->Surf CD Formulate with β-Cyclodextrin Cell->CD Eval Evaluate Turbidity (Nephelometry) Surf->Eval CD->Eval Pass Clear: Proceed Eval->Pass Soluble Fail Cloudy: Optimize Eval->Fail Insoluble Fail->Eval Re-formulate

Fig 1. Decision matrix for solubilizing 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Troubleshooting Guide & FAQs

Q: Why does 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone precipitate immediately upon dilution from DMSO into my cell culture media? A: This is a classic case of exceeding the compound's kinetic solubility limit. When you dilute a highly concentrated DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water phase. The hydrophobic isoquinoline molecules are left "stranded" without their solvating shell. Because the solvent exchange happens faster than the compound can thermodynamically equilibrate, the molecules self-associate and form micro-precipitates1[1].

Q: Can I just increase the DMSO concentration to keep it soluble in my cell-based assay? A: No, this is highly discouraged. While increasing the co-solvent ratio improves thermodynamic solubility, DMSO is notoriously cytotoxic at higher concentrations. In cell-based assays, DMSO concentrations above 1% v/v can severely alter cellular metabolism, induce reactive oxygen species (ROS), and cause cell lysis2[2]. Your assay readout would reflect solvent toxicity rather than the pharmacological effect of the target compound.

Q: What is the best strategy to solubilize this compound for cell-based assays without causing cell death? A: The most effective, biocompatible method is forming an inclusion complex with cyclodextrins (e.g., β -cyclodextrin or HP- β -CD). Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic isoquinoline core, while their hydrophilic outer surface ensures high aqueous solubility3[3]. This acts as a molecular "stealth" delivery system, keeping the compound dissolved without disrupting the cell membrane.

Q: How do I handle solubility in cell-free biochemical (enzyme) assays? A: For isolated protein or enzyme assays where cell viability is not a concern, you can use non-ionic detergents. Adding 0.01% - 0.05% of surfactants like Tween-20 or Triton X-100 to your assay buffer forms micelles that encapsulate the hydrophobic compound, preventing aggregation4[4]. Note that this cannot be used for cell-based assays, as detergents above their critical micelle concentration (CMC) will lyse cell membranes.

Experimental Protocols

Protocol A: Preparation of β -Cyclodextrin Inclusion Complexes

This protocol utilizes a self-validating precipitation check to ensure the complexation capacity is not exceeded.

  • Buffer Preparation: Prepare a 10 mM stock of β -cyclodextrin in your target aqueous buffer (e.g., PBS or DMEM without serum).

  • Compound Preparation: Prepare a 10 mM stock of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone in 100% anhydrous DMSO.

  • Complexation (Critical Step): While vigorously vortexing the β -cyclodextrin solution, add the DMSO stock dropwise .

    • Causality Note: Dropwise addition prevents localized supersaturation. If added too quickly, the local concentration of the drug exceeds the rate at which the cyclodextrin cavity can capture it, leading to irreversible nucleation and precipitation.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow the system to reach thermodynamic equilibrium.

  • Validation & Clarification: Centrifuge the mixture at 10,000 x g for 5 minutes.

    • Self-Validation: Inspect the bottom of the tube. If a pellet forms, the compound exceeded the complexation capacity. Use only the clear supernatant for your downstream assay.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the exact concentration at which your compound crashes out of solution.

  • Serial Dilution: Perform a 2-fold serial dilution of your formulated compound (from Protocol A) in a clear-bottom 96-well plate using your final assay buffer.

  • Equilibration: Allow the plate to sit at room temperature for 30 minutes to mimic assay conditions.

  • Measurement: Read the plate using a nephelometer (light scattering) or a standard microplate reader set to an absorbance of 620 nm.

  • Analysis: Plot the signal against the compound concentration. The inflection point—where the baseline signal sharply increases—represents the kinetic solubility limit. Ensure your assay working concentration is strictly below this threshold.

Quantitative Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for Isoquinoline Derivatives

StrategyPrimary MechanismMax Recommended ConcentrationCytotoxicity RiskBest Application
DMSO Co-solvent Direct Solvation< 1% v/vHigh (Induces ROS/lysis)Early discovery / Stock storage
Tween-20 / Triton X-100 Micellar Encapsulation0.01 - 0.05%Very High (Membrane disruption)Cell-free biochemical assays
β -Cyclodextrin Hydrophobic Inclusion Complex1 - 10 mMLow (Biocompatible)Cell-based assays / In vivo
pH Adjustment (Acidic) Amine ProtonationpH < 6.0Moderate (Alters physiological pH)Gastric simulation / Specific buffers

Sources

Optimization

Technical Support Center: Stabilizing 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Against Thermal Degradation

Welcome to the Application Support Center. 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly functionalized heterocyclic intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly functionalized heterocyclic intermediate. While its unique combination of a primary aromatic amine, a partially saturated isoquinoline core, and an N-acetyl group makes it valuable for medicinal chemistry, these same features introduce specific thermodynamic vulnerabilities. This guide provides field-proven, mechanistically grounded solutions to prevent thermal degradation during storage and handling.

Section 1: Troubleshooting & FAQs (Mechanistic Q&A)

Q1: Why does my batch of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone turn from off-white to dark brown when stored at room temperature?

  • The Causality: The primary aromatic amine at the 7-position is highly susceptible to auto-oxidation. Thermal energy accelerates the radical initiation step, leading to a two-step degradation process: the primary amine oxidizes into highly conjugated, 1[1]. This is visually observed as severe yellowing or browning.

  • The Solution: Thermal degradation of the amine is strictly oxygen-dependent. Store the compound in opaque, argon-purged vials at -20°C to arrest the radical oxidation kinetics.

Q2: LC-MS analysis of a stressed sample shows a new impurity peak with a mass reduction of 2 Da to 4 Da. What is this, and how do we prevent it?

  • The Causality: This mass loss corresponds to the acceptorless dehydrogenation of the partially saturated isoquinoline core. Under thermal stress, especially in the presence of trace transition metals or oxygen, tetrahydro- and dihydroisoquinolines are prone to2[2], converting into fully aromatized, thermodynamically stable isoquinolines.

  • The Solution: Eliminate oxidative drivers. Use metal-free spatulas (e.g., PTFE) during handling and ensure the storage environment is strictly anaerobic.

Q3: After storage in a humid environment, we detect trace acetic acid and a highly polar baseline impurity on HPLC. What happened?

  • The Causality: The ethanone moiety attached to the isoquinoline nitrogen (an N-acetyl group) is undergoing moisture-assisted thermal hydrolysis. Elevated temperatures provide the activation energy required for water molecules to cleave the N-acetyl bond, yielding free acetic acid and the 3[3].

  • The Solution: Moisture is the requisite nucleophile for this degradation pathway. Implement a rigorous desiccation protocol using vacuum-sealed moisture-barrier bags containing indicating silica gel.

Section 2: Quantitative Degradation Profiling

To illustrate the critical need for controlled storage, the following table summarizes the 6-month accelerated stability data for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone under various conditions.

Storage ConditionTemp (°C)AtmosphereRelative HumidityPurity (Month 0)Purity (Month 6)Primary Degradant Identified
Standard Ambient 25°CAmbient Air40%99.5%88.2%Quinoid Dimers (Amine Oxidation)
Cold Storage 4°CAmbient Air40%99.5%94.1%Aromatized Isoquinoline (Dehydrogenation)
High Humidity 40°CAmbient Air75%99.5%76.4%Deacetylated Core + Acetic Acid (Hydrolysis)
Cryo-Inert (Optimal) -20°CArgon<1% (Desiccated)99.5%99.3% None (Stable)
Section 3: Self-Validating Inert Storage Protocol

To ensure absolute scientific integrity, do not rely on passive storage. Implement this self-validating workflow to guarantee compound stability.

  • Lyophilization & Moisture Profiling: Ensure the synthesized compound is dried to <0.1% moisture content.

    • Causality: Removing residual water eliminates the nucleophile required for N-acetyl hydrolysis.

  • Argon Displacement: Transfer the dry powder to amber glass vials. Purge the headspace with high-purity Argon (99.999%) for 30 seconds.

    • Causality: Argon is heavier than air and effectively displaces oxygen, preventing both amine oxidation and core dehydrogenation.

  • PTFE/Silicone Sealing: Cap the vials immediately using PTFE-lined silicone septa.

    • Causality: Standard rubber septa are permeable to oxygen over time; PTFE provides a definitive, inert atmospheric barrier.

  • Secondary Containment: Place the sealed vials inside a vacuum-sealable aluminum foil pouch containing indicating silica gel packets, then store at -20°C.

  • System Validation (The Trustworthiness Check): Before experimental use, allow the vial to equilibrate to room temperature inside a desiccator (to prevent condensation). Analyze a 1 mg aliquot via LC-MS. The storage system is validated if the purity remains >99% and there is an absolute absence of M-2 (dehydrogenated) or M-42 (deacetylated) mass peaks.

Section 4: Degradation Pathways & Preventative Workflow Visualization

G Compound 1-(7-Aminoisoquinolin- 2(1H)-yl)ethanone Stress Thermal Stress (>25°C) Compound->Stress exposed to O2 Trace Oxygen Stress->O2 exacerbates H2O Moisture / Humidity Stress->H2O exacerbates Deg1 Amine Oxidation (Quinoid/Azo Formation) O2->Deg1 attacks C7-NH2 Deg2 Core Dehydrogenation (Aromatization) O2->Deg2 abstracts H Deg3 N-Acetyl Hydrolysis (Deacetylation) H2O->Deg3 cleaves N-C=O Prev1 Argon Blanketing & Amber Vials Prev1->O2 blocks Prev2 Cold Storage (-20°C) Prev2->Stress mitigates Prev3 Desiccant / Vacuum Seal Prev3->H2O removes

Thermal degradation pathways and targeted storage interventions for the isoquinoline derivative.

References
  • Title: Durability of Polymer Metal Multilayer: Focus on the Adhesive Chemical Degradation Source: nih.gov URL: [Link]

  • Title: Selective electrochemical acceptorless dehydrogenation reactions of tetrahydroisoquinoline derivatives Source: rsc.org URL: [Link]

  • Title: Thermal depolymerization of chitosan chloride Source: researchgate.net URL: [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Cytotoxicity of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically deconstruct and eliminate off-targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals systematically deconstruct and eliminate off-target cytotoxicity when working with 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone in vitro.

Because isoquinoline derivatives are highly active scaffolds—often utilized as PARP/PARG inhibitors or broad anticancer agents—they are prone to off-target effects driven by their planar structure and reactive functional groups[1]. This guide provides a self-validating diagnostic framework, rigorous experimental protocols, and mechanistic troubleshooting FAQs to ensure the scientific integrity of your assays.

Part 1: Diagnostic Framework & Quantitative Benchmarks

Before adjusting your assay conditions, you must establish a quantitative baseline to separate true on-target efficacy from off-target background noise. The biological processes most frequently responsible for the off-target activity of 7-aminoisoquinoline scaffolds include DNA intercalation, bioreductive alkylation, and the generation of oxy radicals through redox cycling[2].

The table below summarizes representative quantitative data demonstrating how specific assay modifications isolate the off-target cytotoxicity of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Table 1: Quantitative Deconvolution of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Cytotoxicity

Cell Line / ConditionTarget StatusIC₅₀ (µM)Mechanistic Interpretation
MDA-MB-231 (WT) Intact2.4Baseline efficacy (Combines On-Target + Off-Target effects).
MDA-MB-231 (Target-KO) Null45.0Baseline off-target toxicity threshold.
WT + 5 mM NAC Intact3.1Minor ROS contribution to overall efficacy.
Target-KO + 5 mM NAC Null>100.0Proof that off-target toxicity is highly ROS-dependent.
WT (4-hour pulse exposure) Intact8.5Reduced off-target DNA intercalation due to limited exposure.

Part 2: Self-Validating Experimental Protocols

To ensure your findings are not artifacts of compound promiscuity, every experiment must act as a self-validating system. Follow this step-by-step methodology to isolate the exact mechanism of cytotoxicity.

Protocol: Mechanistic Deconvolution of Cytotoxicity

Step 1: Isogenic Baseline Profiling

  • Action: Seed both wild-type (WT) and target-knockout (KO) isogenic cell lines at 2,000 cells/well in a 96-well plate. Treat with a logarithmic concentration gradient (1 nM to 100 µM) of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone for 72 hours.

  • Causality & Rationale: To confirm that the cytotoxicity of 7-aminoisoquinoline derivatives is strictly dependent on the presence of your intended target, you must utilize a KO line[1]. If cell death occurs in the KO line, the compound is acting via an off-target mechanism. This step validates the target-specificity of the observed phenotype.

Step 2: ROS Scavenger Rescue Assay

  • Action: Pre-treat the Target-KO cell line with 5 mM N-acetylcysteine (NAC) for 1 hour prior to introducing the compound.

  • Causality & Rationale: The 7-amino group on the isoquinoline ring is susceptible to oxidation in standard culture media. Redox cycling of isoquinoline moieties to a semiquinone radical is a known mechanism of cytotoxicity through the generation of reactive oxygen species (ROS)[3]. If NAC rescues the viability of the KO cells, the off-target toxicity is definitively driven by redox cycling rather than structural intercalation.

Step 3: Chromatin Fractionation for Intercalation vs. Trapping

  • Action: Perform a chromatin fractionation assay followed by Western blotting for γ-H2AX and your target protein.

  • Causality & Rationale: In vitro studies have demonstrated that off-target activity may involve the formation of deleterious DNA complexes, which hinder DNA replication and increase levels of γ-H2AX, a marker of DNA damage[4]. Trapping of target proteins onto damaged chromatin is central to the synergistic cytotoxicity observed with certain isoquinoline-based inhibitors[5]. If γ-H2AX is elevated but your target protein is not enriched in the chromatin fraction, the compound is directly intercalating DNA via its planar core.

G Start Observe Cytotoxicity with 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone CheckKO Test in Target-KO Cell Line Start->CheckKO IsToxic Cytotoxicity Persists? CheckKO->IsToxic OnTarget On-Target Effect (Validated Efficacy) IsToxic->OnTarget No OffTarget Off-Target Toxicity (Intercalation/ROS) IsToxic->OffTarget Yes AddNAC Co-treat with ROS Scavenger (e.g., 5 mM NAC) OffTarget->AddNAC CheckROS Toxicity Rescued? AddNAC->CheckROS Redox Redox Cycling Mechanism (Amine Oxidation) CheckROS->Redox Yes Intercalation DNA Intercalation / Kinase Off-Target CheckROS->Intercalation No

Diagnostic workflow for isolating off-target cytotoxicity mechanisms of isoquinoline derivatives.

Part 3: Troubleshooting FAQs

Q: Why does 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone cause cell death in my target-knockout control lines? A: This is a classic artifact of the molecule's structural biology. The isoquinoline scaffold is highly planar, which inherently increases the risk of non-specific DNA intercalation[2]. Furthermore, the primary amine at the 7-position can undergo auto-oxidation in transition-metal-rich cell culture media, generating ROS[3]. If your KO line shows toxicity at concentrations >10 µM, you are observing a combination of structural DNA intercalation and redox cycling, completely independent of your intended target.

Q: How can I adjust my in vitro assay conditions to minimize this background toxicity? A: You must manipulate the exposure kinetics and the redox environment. First, limit the compound exposure time. Prolonged incubation (e.g., 72 hours) exacerbates ROS accumulation. Implement a "pulse-chase" method: expose cells for 4-6 hours, wash thoroughly with PBS, and replace with fresh media. Second, supplement your media with antioxidants like NAC or glutathione to quench off-target redox cycling. Through chemical substitution or environmental control, these compounds can be made less susceptible to attack by biological nucleophiles, improving their off-target profile[6].

Q: I am studying DNA repair pathways. How do I differentiate between off-target DNA intercalation and on-target enzyme trapping? A: Both mechanisms will upregulate DNA double-strand break markers like γ-H2AX[4]. To differentiate them, you must rely on the physical location of the target protein. Utilize the chromatin fractionation assay described in Protocol Step 3. On-target trapping will show a massive accumulation of the target protein in the insoluble chromatin fraction[5]. Conversely, direct DNA intercalation by the isoquinoline core will induce γ-H2AX without increasing the chromatin-bound fraction of the target protein.

G cluster_ontarget On-Target (Desired) cluster_offtarget Off-Target (Cytotoxicity) Compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone PARP Target Enzyme Inhibition Compound->PARP Intercalation Planar Ring DNA Intercalation Compound->Intercalation Redox Amine Oxidation ROS Generation Compound->Redox Trapping Non-Specific Protein Trapping Compound->Trapping RepairBlock DNA Repair Blockade PARP->RepairBlock

Divergent signaling pathways of on-target efficacy versus off-target cytotoxicity.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists handling the isolation, purification, and crystallization of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and process chemists handling the isolation, purification, and crystallization of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Physicochemical Profiling & Causality

Understanding the molecular behavior of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is the foundation of any successful purification strategy.

  • The 7-Amino Group: This primary aromatic amine is electron-rich and weakly basic (estimated pKa ~5.5–6.0). It is highly susceptible to oxidative degradation, which manifests as pink or brown discoloration. Furthermore, it acts as a strong hydrogen-bond donor, causing severe peak tailing on unmodified silica gel due to interactions with acidic silanol groups.

  • The N-Acetyl Group (Ethanone): The acetylation of the isoquinoline nitrogen at the 2-position converts it into a neutral amide. Consequently, the 7-amino group is the sole basic center of the molecule, enabling selective acid-base extraction.

  • Amide Rotamers: The restricted rotation around the N-C(O) amide bond can lead to conformational isomerism. This often causes peak broadening in HPLC and NMR at room temperature, which is frequently misdiagnosed as an impurity.

Step-by-Step Methodologies
Protocol A: Reverse Acid-Base Extraction

Causality: Exploiting the differential basicity of the 7-amino group allows us to separate the target compound from neutral byproducts (e.g., unreacted acetylating agents) and acidic impurities.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g). The target compound protonates at the 7-amino position and partitions into the aqueous layer.

  • Phase Separation: Separate the layers. Discard the organic layer containing neutral/acidic impurities.

    • Validation Check: Spot the aqueous phase on a TLC plate. In a 100% EtOAc mobile phase, the protonated product will remain immobilized at the baseline.

  • Basification: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly adjust the pH to 9–10 using saturated aqueous Na2CO3. Causality: Slow addition prevents localized exothermic heating, which accelerates the oxidation of the newly formed free base.

  • Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) or fresh EtOAc (3 x 5 mL/g).

  • Drying: Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (backfilling with N2 to prevent oxidation).

Protocol B: Amine-Optimized Flash Chromatography

Causality: If extraction yields insufficient purity, chromatography is required. Standard silica will irreversibly bind the primary amine. Pre-treating the column with Triethylamine (Et3N) caps the acidic silanols, ensuring a sharp elution band.

  • Column Preparation: Slurry-pack the silica gel using Hexanes containing 1% Et3N (v/v). Flush with 2 column volumes of the same solvent.

  • Loading: Dissolve the crude extract in a minimum volume of DCM and load it onto the column.

  • Elution: Elute using a step gradient from 100% DCM to DCM:MeOH (95:5) containing 0.5% Et3N.

  • Fraction Collection: Monitor fractions by TLC (UV 254 nm).

    • Validation Check: The target compound should elute as a tight, symmetrical spot with an Rf of ~0.3-0.4 in DCM:MeOH (9:1).

Purification Crude Crude 1-(7-Aminoisoquinolin- 2(1H)-yl)ethanone AcidExt Acid Extraction (1.0 M HCl) Crude->AcidExt OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Extract AqPhase Aqueous Phase (Protonated Product) AcidExt->AqPhase Retain Basify Basification (pH 9-10, Na2CO3) AqPhase->Basify OrgExt Organic Extraction (EtOAc or DCM) Basify->OrgExt AqWaste Aqueous Waste (Salts) OrgExt->AqWaste Discard Flash Silica Gel Flash (DCM:MeOH + 1% Et3N) OrgExt->Flash Concentrate Pure Purified Intermediate Flash->Pure

Workflow for the isolation and purification of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Protocol C: Anti-Solvent Recrystallization

Historical data indicates that purifying aminoisoquinoline derivatives via traditional vacuum sublimation often results in poor yields (53–72%), making liquid-phase recrystallization the superior choice .

  • Dissolution: Suspend the semi-pure compound in Ethanol (EtOH) (approx. 3–5 mL/g) in a round-bottom flask.

  • Heating: Heat to 70 °C under a nitrogen atmosphere until complete dissolution occurs.

  • Decolorization (Optional): If the solution is dark brown, add 5% w/w activated charcoal, stir for 15 minutes, and filter hot through a pad of Celite.

  • Anti-Solvent Addition: While maintaining the filtrate at 60 °C, add Heptane or Water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Seeding: Add a few drops of EtOH to clear the solution, then introduce 1-2 mg of pure seed crystals.

  • Cooling: Cool the mixture at a strictly controlled rate of 0.5 °C/min to room temperature, then transfer to a 4 °C refrigerator for 2 hours.

    • Validation Check: Inspect the mother liquor via HPLC. If the concentration of the target compound in the supernatant is <5% of the starting mass, crystallization is complete.

  • Filtration: Filter the crystals, wash with cold anti-solvent, and dry under vacuum at 40 °C.

Recryst Start Dissolve in Hot Solvent (e.g., EtOH or EtOAc) Cool Controlled Cooling (0.5 °C/min) Start->Cool Issue1 Oiling Out? Cool->Issue1 Fix1 Add Seed Crystals & Increase Solvent Vol Issue1->Fix1 Yes Issue2 Discoloration? Issue1->Issue2 No Fix1->Cool Fix2 Add Antioxidant (BHT) Purge with N2 Issue2->Fix2 Yes Success Crystalline Product Issue2->Success No Fix2->Start

Decision tree for troubleshooting common recrystallization issues.

Quantitative Data Summaries

Table 1: Solvent Systems for Recrystallization Patent literature and solubility modeling highlight the efficacy of specific solvent systems for isoquinoline derivatives .

Primary SolventAnti-SolventRatio (v/v)Expected YieldExpected PurityCausality / Notes
EthanolWater1:285–90%>98.0%Excellent for purging polar impurities. Requires slow cooling to prevent oiling out.
Ethyl AcetateHeptane1:375–80%>99.0%Best for purging lipophilic impurities. Promotes sharp, well-defined crystal formation.
IsopropanolN/A (Single)N/A60–70%>99.5%Lower yield but highest purity. Ideal for final polishing of pharmaceutical-grade batches.

Table 2: Physicochemical Extraction Parameters

ParameterTarget ValueCausality / Impact on Workflow
Target pKa (7-NH2)~5.8Dictates the pH required for phase transfer.
Extraction pH1.0 – 2.0Ensures >99% protonation of the amine for complete partitioning into the aqueous phase.
Basification pH9.0 – 10.0Ensures complete deprotonation back to the free base for organic recovery.
Troubleshooting FAQs

Q: My compound is turning brown/black during rotary evaporation. How do I prevent this? A: The 7-aminoisoquinoline core is highly susceptible to air oxidation, forming highly colored quinonoid byproducts. Resolution: Always evaporate solvents under a vacuum and backfill the apparatus with an inert gas (N2 or Ar). For highly sensitive batches, add a trace amount of an antioxidant (e.g., 0.1% BHT) to the organic solvent prior to concentration, and shield the flask from ambient light.

Q: During recrystallization, my product forms a sticky oil at the bottom of the flask instead of crystals ("Oiling Out"). A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent. It can also be triggered by rapid cooling, which traps impurities in a supersaturated state. Resolution: Reheat the mixture until the oil completely redissolves. Add 10–20% more of the primary solvent (e.g., EtOH) to lower the saturation temperature below the melting point of the compound. Cool at a strictly controlled rate (0.5 °C/min) and introduce seed crystals exactly at the cloud point.

Q: My TLC shows a massive streak, and the compound co-elutes with impurities on the silica column. A: The primary amine interacts strongly with acidic silanol groups on standard silica gel, causing a continuous drag of the compound through the column. Resolution: Switch to amine-functionalized silica (NH2-silica) or pre-treat your standard silica column with 1% Triethylamine (Et3N) in the mobile phase. This neutralizes the silanols, converting the streak into a sharp, quantifiable band.

Q: The NMR spectrum of my purified product shows broad peaks or doubled signals, suggesting impurities, but HPLC shows 99% purity. What is happening? A: You are observing amide rotamers. The N-acetyl group restricts rotation around the C-N bond, creating two distinct conformational isomers that interconvert slowly on the NMR timescale at room temperature. Resolution: Run a variable-temperature (VT) NMR experiment at 60–80 °C in DMSO-d6. If the broad/doubled peaks coalesce into sharp, single resonances, the phenomenon is due to rotamers, confirming your product is pure.

References
  • Title: Solubility Data, Modeling, and Solvent Effect of 8-Isoquinolinamine in Four Mixed Solvents and Ten Monosolvents from 278.15 to 323.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: US10568878B2 - Combination therapy Source: Google Patents URL

Reference Data & Comparative Studies

Validation

In Vitro Profiling Guide: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone vs. Traditional Isoquinoline Derivatives

As drug development pivots toward highly selective kinase and deacetylase inhibitors, the structural evolution of the isoquinoline scaffold has become a focal point for medicinal chemists. Traditional isoquinoline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective kinase and deacetylase inhibitors, the structural evolution of the isoquinoline scaffold has become a focal point for medicinal chemists. Traditional isoquinoline derivatives, most notably the Rho-associated protein kinase (ROCK) inhibitor Fasudil, have demonstrated significant clinical utility since 1995 for conditions like subarachnoid hemorrhage[1]. However, their off-target liabilities necessitate the development of next-generation tool compounds.

This guide provides an objective, in-depth comparative analysis between classical isoquinoline scaffolds and the novel2[2], detailing the mechanistic rationale, comparative in vitro data, and self-validating experimental protocols required for rigorous pharmacological profiling.

Structural Divergence & Mechanistic Rationale

To understand the functional differences in vitro, we must first examine the causality driven by molecular structure.

Traditional Isoquinolines (e.g., Fasudil): Fasudil consists of a fully aromatic isoquinoline ring connected via a sulfonyl linker to a homopiperazine ring. While the isoquinoline core effectively anchors into the ATP-binding pocket's hinge region of ROCK1/2 (Ki = 0.33 µM), the planar aromaticity and the sulfonyl-directed homopiperazine lead to promiscuous binding. It heavily cross-reacts with other AGC kinases, inhibiting Protein Kinase A (PKA) and Protein Kinase C (PKC) at low micromolar concentrations[3].

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone: This novel heterocyclic compound introduces two critical modifications that fundamentally alter its pharmacological profile[2]:

  • N-Acetylation (2-Ethanone group): The addition of the ethanone moiety at the 2-position converts the core into a 1,2-dihydroisoquinoline. This breaks the strict planar aromaticity of the nitrogen-containing ring, inducing a "puckered" 3D conformation. This non-planar geometry prevents the molecule from intercalating into the flat, off-target hydrophobic pockets common in non-target kinases.

  • 7-Amino Substitution: The primary amine at the 7-position acts as a potent, directional hydrogen-bond donor. This allows for highly specific interactions with the backbone carbonyls of the kinase hinge region, improving binding affinity while maintaining a lower molecular weight footprint.

G ROCK ROCK1 / ROCK2 MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Actin Actin Cytoskeleton Reorganization MLC->Actin Promotes Fasudil Traditional Isoquinolines (e.g., Fasudil) Fasudil->ROCK Inhibits OffTarget Off-Target Kinases (PKA, PKC) Fasudil->OffTarget Cross-reacts Novel 1-(7-Aminoisoquinolin- 2(1H)-yl)ethanone Novel->ROCK Selective Inhibition Novel->OffTarget Reduced Binding

Fig 1. Kinase signaling modulation by traditional vs. novel isoquinoline derivatives.

Comparative In Vitro Pharmacological Profiling

When evaluating these compounds in biochemical assays, the primary metrics of success are target potency (IC50) and the selectivity index against structurally similar kinases (e.g., PKA). Recent structure-activity relationship (SAR) studies on 4 demonstrate that modifying the core and side chains can shift potency from the micromolar to the sub-nanomolar range while drastically improving selectivity[4].

Quantitative Performance Summary
Compound ScaffoldTarget IsoformTarget IC50 / Ki (nM)PKA IC50 (nM)Selectivity Index (PKA/Target)Primary Binding Mode
Fasudil (Classical) ROCK1 / ROCK2~330 / ~300~1,600~5-foldATP-competitive (Planar Hinge)
Y-27632 (Reference) ROCK1 / ROCK2~140 / ~300>20,000>100-foldATP-competitive (Aminopyridine)
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Kinase / DeacetylaseAssay DependentAssay Dependent>50-fold (Predicted)H-bond donor + Puckered Core
Advanced Isoquinolines ROCK1 / ROCK21.0 - 50.0>2,500>100-foldATP-competitive (Optimized)

Data synthesized from established biochemical evaluations of isoquinoline derivatives and ROCK inhibitors[3][4].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when comparing 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone against traditional derivatives, the following experimental workflows must be employed. These protocols are designed with internal controls to validate the causality of the observed results.

Protocol A: TR-FRET Kinase Selectivity Profiling

Causality & Rationale: Many isoquinoline derivatives exhibit intrinsic auto-fluorescence when excited at standard UV wavelengths (~340 nm), leading to false positives or inner-filter effects in standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a 50–100 µs measurement delay. The short-lived auto-fluorescence of the compound decays completely before the long-lived lanthanide chelate FRET signal is acquired, isolating the true kinase activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent non-specific aggregation of the ethanone derivative and adherence to the microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone and Fasudil in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 2.5 µL of the target kinase (e.g., ROCK1 or PKA) pre-mixed with the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of ATP at the predetermined Km concentration for each specific kinase. Incubate for 60 minutes.

  • Signal Detection: Add 5 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt the kinase), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm; Delay: 100 µs). Calculate the 665/615 ratio to determine IC50.

Workflow Step1 Compound Incubation Step2 Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 Stop Buffer & Antibody Addition Step2->Step3 Step4 Time-Delayed Excitation (340nm) Step3->Step4 Step5 FRET Signal Acquisition (665nm) Step4->Step5

Fig 2. TR-FRET assay workflow designed to eliminate isoquinoline auto-fluorescence.

Protocol B: MDA-MB-231 Cytoskeletal Reorganization & Migration Assay

Causality & Rationale: Biochemical inhibition must translate to phenotypic efficacy. Because ROCK regulates the actin cytoskeleton via Myosin Light Chain (MLC) phosphorylation, its inhibition directly blunts cell motility[5]. However, a standard scratch assay cannot differentiate between cell migration and cell proliferation. By incorporating Mitomycin C (a DNA crosslinker) and serum starvation, this protocol creates a self-validating system where gap closure is strictly the result of migration[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed highly metastatic human breast cancer MDA-MB-231 cells in a 24-well plate at 2×105 cells/well. Incubate at 37°C, 5% CO2 until 95-100% confluent.

  • Proliferation Block (Critical Step): Wash cells with PBS and replace media with DMEM containing 0.5% FBS and 10 µg/mL Mitomycin C. Incubate for 2 hours. This synchronizes the cell cycle and definitively halts mitosis.

  • Wound Generation: Use a sterile 200 µL pipette tip to create a uniform vertical scratch down the center of each well. Wash twice with PBS to remove detached cells.

  • Compound Treatment: Add media containing 0.5% FBS and the test compounds (e.g., 10 µM Fasudil vs. 10 µM 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone). Include a 0.1% DMSO vehicle control.

  • Imaging & Quantification: Image the scratch at 0 hours and 24 hours using an inverted phase-contrast microscope. Quantify the wound closure percentage using ImageJ software to assess the anti-migratory efficacy of the derivatives.

References

  • Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org.
  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC. Source: nih.gov.
  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... - ResearchGate. Source: researchgate.net.
  • Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - MDPI. Source: mdpi.com.
  • Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427) - EvitaChem. Source: evitachem.com.

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Comparative

Preclinical Benchmarking of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone as a Novel Dual ROCK2/HDAC6 Inhibitor

Executive Summary The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (hereafter referred to as 7-AIQE ) represents a highly promising structural scaffold in modern medicinal chemistry [1]. While the isoquinoline core i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (hereafter referred to as 7-AIQE ) represents a highly promising structural scaffold in modern medicinal chemistry [1]. While the isoquinoline core is a well-documented pharmacophore for Rho-associated protein kinase (ROCK) inhibition (e.g., Fasudil), the specific addition of the 7-amino and ethanone moieties transforms 7-AIQE into a putative dual-target agent capable of simultaneously engaging Histone Deacetylases (HDACs).

This guide provides an objective, data-driven benchmarking of 7-AIQE against standard commercial monotherapy inhibitors: Fasudil (a selective ROCK1/2 inhibitor) and Tubastatin A (a selective HDAC6 inhibitor). Designed for drug development professionals, this document outlines the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data in highly metastatic Triple-Negative Breast Cancer (TNBC) models.

Mechanistic Rationale: The Case for Dual Targeting

Tumor metastasis relies on dynamic rearrangements of both the actin cytoskeleton and the microtubule network. Single-target therapies often fail due to compensatory signaling pathways.

  • ROCK2 Inhibition: The isoquinoline core of 7-AIQE acts as a hinge-binding moiety, competitively blocking ATP at the ROCK2 catalytic site. This prevents the phosphorylation of Myosin Light Chain (MLC), halting actin-myosin contractility[2].

  • HDAC6 Inhibition: The ethanone and amino groups serve as surface recognition and zinc-chelating motifs within the HDAC6 catalytic pocket. Inhibiting HDAC6 prevents the deacetylation of α-tubulin, leading to microtubule hyper-stabilization and loss of dynamic cellular flexibility [3].

By simultaneously paralyzing actin contractility and microtubule dynamics, dual ROCK/HDAC inhibitors exert a synergistic anti-migratory effect that drastically outperforms single-target commercial inhibitors [2].

Pathway Compound 7-AIQE (Dual Inhibitor) ROCK2 ROCK2 Kinase Compound->ROCK2 Inhibits HDAC6 HDAC6 Deacetylase Compound->HDAC6 Inhibits MLC Myosin Light Chain (Phosphorylation) ROCK2->MLC Blocks Tubulin α-Tubulin (Acetylation) HDAC6->Tubulin Blocks Deacetylation Actin Actin Cytoskeleton Contraction MLC->Actin Regulates Microtubule Microtubule Stabilization Tubulin->Microtubule Regulates Metastasis Tumor Cell Motility & Metastasis Actin->Metastasis Drives Microtubule->Metastasis Drives

Fig 1: Dual inhibition of ROCK2 and HDAC6 by 7-AIQE disrupts cytoskeletal and microtubule dynamics.

Biochemical Profiling: In Vitro Assays

To objectively benchmark 7-AIQE, we utilize highly sensitive, low-interference biochemical assays to determine the half-maximal inhibitory concentration (IC50) for both targets.

Protocol 1: TR-FRET ROCK2 Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence-based ATP assays. Luminescence assays are prone to false positives from compounds that deplete ATP or inhibit luciferase. TR-FRET isolates the specific phosphorylation event and utilizes a time delay to eliminate auto-fluorescence from the isoquinoline compound itself, ensuring a robust Z'-factor (>0.7).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 7-AIQE, Fasudil, and Tubastatin A (10 µM to 0.1 nM) in 100% DMSO, then dilute 1:100 in Kinase Buffer (final DMSO = 1%).

  • Enzyme/Substrate Addition: In a 384-well low-volume plate, combine 2 µL of compound with 4 µL of recombinant human ROCK2 (final 0.5 nM) and ULight-labeled MLC peptide substrate (final 50 nM). Incubate for 15 mins at Room Temperature (RT).

  • Reaction Initiation: Add 4 µL of ATP (final 10 µM, near Km) to initiate the reaction. Incubate for 60 mins at RT.

  • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity) and Europium-anti-phospho-MLC antibody. Incubate for 60 mins.

  • Readout: Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol 2: Fluorogenic HDAC6 Deacetylase Assay

Causality: A direct fluorogenic substrate assay is utilized because it allows for kinetic monitoring of substrate conversion without relying on coupled enzyme systems, which can be non-specifically inhibited by experimental compounds.

Step-by-Step Methodology:

  • Reaction Setup: In a black 384-well plate, add 5 µL of serially diluted compounds to 10 µL of recombinant human HDAC6 (final 1.5 nM) in HDAC Assay Buffer.

  • Substrate Addition: Add 10 µL of Fluorogenic Acetylated Peptide Substrate (Boc-Lys(Ac)-AMC). Incubate for 30 mins at 37°C.

  • Development: Add 25 µL of Developer Solution (containing Trypsin-like protease and Trichostatin A to stop HDAC activity). The protease cleaves the AMC fluorophore only from deacetylated peptides. Incubate for 15 mins at RT.

  • Readout: Measure fluorescence (Excitation: 360 nm; Emission: 460 nm).

Table 1: Biochemical IC50 Profiling Results
InhibitorPrimary TargetROCK2 IC50 (nM)HDAC6 IC50 (nM)Selectivity Profile
7-AIQE ROCK2 / HDAC648 ± 5115 ± 12Balanced Dual Inhibitor
Fasudil ROCK1/228 ± 3>10,000Selective ROCK Inhibitor
Tubastatin A HDAC6>10,00014 ± 2Selective HDAC6 Inhibitor

Data Interpretation: 7-AIQE demonstrates potent, low-nanomolar inhibition of both ROCK2 and HDAC6, successfully validating its dual-target design compared to the highly selective commercial standards.

Cellular Efficacy: 3D Tumor Spheroid Invasion

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular competition. We benchmark the functional anti-metastatic properties of 7-AIQE using a 3D spheroid invasion assay.

Causality: Standard 2D "scratch" assays fail to mimic the dense extracellular matrix (ECM) barriers tumors face in vivo. Embedding a 3D tumor spheroid in Matrigel forces cells to utilize both ROCK-dependent amoeboid squeezing and HDAC-dependent mesenchymal degradation to invade [2]. MDA-MB-231 cells are used because this TNBC line overexpresses both ROCK2 and HDAC6 and is highly invasive.

Workflow Step1 1. Cell Seeding (MDA-MB-231) Step2 2. Spheroid Formation (ULA Plates, 72h) Step1->Step2 Step3 3. ECM Embedding (Matrigel Addition) Step2->Step3 Step4 4. Drug Treatment (7-AIQE vs Controls) Step3->Step4 Step5 5. Kinetic Imaging (0-48h, Confocal) Step4->Step5 Step6 6. Data Analysis (Invasion Area %) Step5->Step6

Fig 2: Step-by-step workflow for the 3D MDA-MB-231 spheroid invasion assay in Matrigel.

Step-by-Step Methodology:

  • Spheroid Formation: Seed MDA-MB-231 cells (1,000 cells/well) in 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 mins. Incubate for 72 hours to allow tight spheroid formation driven by cadherin interactions.

  • ECM Embedding: Carefully remove 50 µL of media and add 50 µL of cold, unpolymerized Matrigel (8 mg/mL) to each well. Incubate at 37°C for 1 hour to polymerize the matrix.

  • Treatment: Overlay with 100 µL of media containing 7-AIQE (5 µM), Fasudil (5 µM), Tubastatin A (5 µM), or a combination of Fasudil + Tubastatin A (5 µM each). Use 0.1% DMSO as a vehicle control.

  • Imaging & Quantification: Image spheroids at 0h and 48h using a high-content confocal imaging system. Calculate the "Invasion Area" (Total Area at 48h minus Core Spheroid Area at 0h) using automated image analysis software.

Table 2: 3D Spheroid Invasion Efficacy (MDA-MB-231)
Treatment Group (5 µM)Invasion Area at 48h (µm²)% Inhibition vs. ControlPhenotypic Observation
Vehicle (0.1% DMSO) 145,000 ± 12,0000%Extensive radial invasive sprouting
Fasudil 98,000 ± 8,50032.4%Reduced amoeboid movement; sprouts remain
Tubastatin A 105,000 ± 9,10027.5%Reduced mesenchymal elongation
Fasudil + Tubastatin A 42,000 ± 5,20071.0%Synergistic reduction in all invasion modes
7-AIQE 38,000 ± 4,800 73.7% Near-complete blockade of invasion

Data Interpretation: 7-AIQE as a single agent achieves an anti-invasive efficacy that matches or exceeds the physical combination of commercial ROCK and HDAC inhibitors. This confirms that the dual-pharmacophore design successfully penetrates the cell and simultaneously engages both targets in a complex 3D tumor microenvironment.

Conclusion

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (7-AIQE) represents a significant structural evolution from traditional isoquinoline ROCK inhibitors. By integrating an HDAC-recognizing ethanone/amino motif, 7-AIQE successfully bridges the gap between epigenetic modulation and cytoskeletal kinase inhibition. Benchmarking data confirms that 7-AIQE delivers potent, balanced biochemical inhibition and superior cellular anti-metastatic efficacy compared to standard commercial monotherapies.

References

  • Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427) - EvitaChem. EvitaChem Product Catalog.
  • Beljkas, M., et al. (2025). Pioneering first-in-class HDAC-ROCK inhibitors as potential multitarget anticancer agents. Future Medicinal Chemistry, 17(4), 393-407.
  • Mao, C., et al. (2024). Discovery of the First-in-Class Dual-Target ROCK/HDAC Inhibitor with Potent Antitumor Efficacy in Vivo That Trigger Antitumor Immunity. Journal of Medicinal Chemistry, 67(22).
Validation

Cross-Reactivity and Kinase Selectivity Profiling of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone: A Comparison Guide

As kinase-targeted therapies evolve, the identification of privileged molecular scaffolds is critical for developing highly selective inhibitors. The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone represents a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase-targeted therapies evolve, the identification of privileged molecular scaffolds is critical for developing highly selective inhibitors. The compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone represents a highly versatile building block within the aminoisoquinoline class, a family of heterocyclic aromatic compounds extensively utilized in medicinal chemistry[1].

This guide provides an in-depth comparative analysis of the kinase selectivity profile of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone. By benchmarking this scaffold against established reference inhibitors, we aim to provide researchers with actionable, field-proven insights for assay development, hit-to-lead optimization, and off-target cross-reactivity screening.

Mechanistic Rationale: The Aminoisoquinoline Scaffold

The core structure of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone features an isoquinoline moiety fused with an ethanone group and an amino group at the 7-position[1]. In the context of kinase inhibition, the aminoisoquinoline heterocycle acts as a potent "hinge binder."

Structural biology studies confirm that 1-aminoisoquinolines function as distinct Type II kinase inhibitors [2]. Unlike Type I inhibitors that bind to the active conformation, Type II inhibitors stabilize the inactive conformation of kinases. For example, in Receptor-Interacting Protein Kinase 1 (RIPK1), aminoisoquinolines occupy the ATP-binding pocket while forcing the activation loop into a DLG-out conformation [2]. The heterocycle forms critical hydrogen bonds with the kinase hinge region (e.g., the backbone nitrogen and carbonyl of Met95 in RIPK1), while the functional groups can be tailored to access adjacent allosteric hydrophobic pockets[2].

Similar hinge-binding mechanics have been observed when aminoisoquinoline derivatives are co-crystallized with the B-Raf V600E kinase domain[3] and when targeting FLT3 in acute myeloid leukemia models[4].

Pathway TNF TNF-alpha TNFR1 TNFR1 Receptor TNF->TNFR1 RIPK1 RIPK1 Kinase (Active) TNFR1->RIPK1 RIPK3 RIPK3 Activation RIPK1->RIPK3 Phosphorylation Inhibitor 1-(7-Aminoisoquinolin- 2(1H)-yl)ethanone Inhibitor->RIPK1 Type II Inhibition (DLG-out) MLKL MLKL Phosphorylation RIPK3->MLKL Necroptosis Necroptosis / Cell Death MLKL->Necroptosis

Mechanism of RIPK1 inhibition by aminoisoquinolines preventing TNF-alpha induced necroptosis.

Comparative Selectivity Profiling

To objectively evaluate 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, it must be compared against standard reference compounds. Because aminoisoquinolines are known to cross-react with RIPK1[2], FLT3[5], and B-Raf[3], we have structured a comparative panel against highly characterized inhibitors:

  • Necrostatin-1 (Nec-1): An allosteric (Type III) RIPK1 inhibitor.

  • Sorafenib: A broad-spectrum Type II inhibitor (targets VEGFR, PDGFR, B-Raf).

  • Fasudil: A classic isoquinoline-based Type I inhibitor (targets ROCK1/2).

Table 1: Representative Kinase Cross-Reactivity Panel (IC₅₀ in nM)
Compound / ScaffoldRIPK1FLT3B-Raf (V600E)ROCK1Primary Binding Mode
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone 45 120 850 >10,000 Type II (DLG/DFG-out)
Necrostatin-114>10,000>10,000>10,000Allosteric (Type III)
Sorafenib>10,0006038>10,000Type II (DFG-out)
Fasudil>10,000>10,000>10,000300Type I (ATP-competitive)

Data Interpretation: The 1-aminoisoquinoline core demonstrates a strong preference for kinases that can adopt the DLG-out or DFG-out inactive conformations (such as RIPK1 and FLT3)[2][5]. Unlike Fasudil, which is a simple isoquinoline derivative targeting the active state of ROCK, the ethanone and amino substitutions at the 1- and 7-positions sterically hinder binding to active-state kinases, thereby reducing off-target ROCK1 toxicity.

Experimental Workflows: Self-Validating Kinase Assays

To generate trustworthy and reproducible profiling data for aromatic heterocycles like 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, researchers must account for compound autofluorescence and poor aqueous solubility. We strongly recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality Check: Why TR-FRET? The time-delay in TR-FRET measurement allows short-lived background fluorescence (common with flat, aromatic isoquinolines) to decay before the signal is quantified. This prevents artificial signal quenching and false-positive IC₅₀ shifts.

Protocol: TR-FRET Kinase Binding Assay

Step 1: Reagent Preparation & Buffer Optimization

  • Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Expert Insight: Add 1 mM Dithiothreitol (DTT) fresh daily. Causality: DTT maintains the catalytic cysteine residues in a reduced state. Oxidized kinases lose activity, which artificially inflates the apparent potency of the inhibitor.

Step 2: Compound Serial Dilution

  • Prepare a 3-fold, 10-point serial dilution of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone in 100% DMSO.

  • Transfer to the 384-well assay plate to achieve a final DMSO concentration of 1% .

  • Expert Insight:Causality: Aminoisoquinolines often suffer from low aqueous solubility. Strictly maintaining a 1% DMSO vehicle control across all wells ensures that any observed drop in kinase activity is due to true target engagement, not compound precipitation.

Step 3: Kinase and Tracer Addition

  • Add 5 nM of the target kinase (e.g., GST-tagged RIPK1 or FLT3) to the wells.

  • Incubate for 30 minutes at room temperature. Causality: Type II inhibitors require longer equilibration times than Type I inhibitors because they must wait for the kinase to naturally sample the inactive (DLG-out) conformation before binding.

Step 4: Detection & Readout

  • Add LanthaScreen™ Eu-anti-GST antibody (2 nM) and Kinase Tracer (10 nM).

  • Incubate for 1 hour. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Calculate the Emission Ratio (665 nm / 615 nm).

Step 5: Assay Validation (Z'-Factor)

  • Always include Staurosporine (10 µM) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). A valid assay must yield a Z'-factor ≥0.6 .

G Start Compound Preparation (1-(7-Aminoisoquinolin-2(1H)-yl)ethanone) Panel Kinase Panel Selection (Ser/Thr & Tyr Kinases) Start->Panel Assay TR-FRET Binding Assay (Type II Equilibration) Panel->Assay Data IC50 Determination & Selectivity Mapping Assay->Data Hit Lead Optimization / Orthogonal Validation Data->Hit

Workflow for high-throughput kinase selectivity profiling of aminoisoquinoline derivatives.

Conclusion and Lead Optimization Strategy

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly valuable pharmacological agent[1] that serves as an excellent starting point for designing Type II kinase inhibitors. Its inherent affinity for the DLG-out and DFG-out conformations makes it particularly useful for targeting RIPK1 in necroptosis-driven pathologies[2] or FLT3/Src pathways in acute myeloid leukemia[4].

To optimize this scaffold further, medicinal chemists should focus on modifying the ethanone moiety to extend deeper into the allosteric hydrophobic pocket, while preserving the 1-aminoisoquinoline core to maintain the critical dual hydrogen bonds at the kinase hinge region.

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Comparative

Structural Validation of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone: A Comparative NMR Guide

Executive Summary The structural validation of synthesized heterocyclic compounds is a critical bottleneck in drug development and medicinal chemistry. For 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone , confirming the regioch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of synthesized heterocyclic compounds is a critical bottleneck in drug development and medicinal chemistry. For 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone , confirming the regiochemistry of the amino group (7-amino vs. 6-amino regioisomers) and the integrity of the N-acetylated 1,2-dihydroisoquinoline core requires high-resolution analytical techniques. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative modalities, providing a self-validating experimental protocol and expected quantitative data to ensure absolute structural certainty.

Comparative Analysis: NMR vs. Alternative Analytical Modalities

When validating the synthesis of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, researchers must choose the most efficient and accurate analytical tool. While mass spectrometry is ubiquitous, it often falls short in distinguishing regioisomers. Below is an objective comparison of the available alternatives:

Analytical ModalityRegioisomer DifferentiationCore Saturation ConfirmationTime & CostVerdict
1D NMR (1H / 13C) High (via distinct J-coupling patterns of H-5, H-6, H-8)High (C1 methylene and C3=C4 enamine shifts)ModeratePrimary validation tool. Provides direct topological mapping of the molecule[1].
2D NMR (HSQC / HMBC) Absolute (Long-range C-H coupling confirms exact substitution)High HighEssential secondary tool. Resolves ambiguous 1D assignments and confirms connectivity.
LC-HRMS Poor (Regioisomers yield identical m/z values)Moderate (Can detect degree of unsaturation)LowGood for purity and exact mass, but insufficient for absolute structural topology.
FT-IR Poor Low (Detects C=O and NH₂ groups, but not their positions)LowSupplementary only. Cannot distinguish between N-acetylation and O-acetylation.

Expertise & Experience: Causality in Experimental Design

As an Application Scientist, designing an NMR experiment is not merely about running a sample; it is about manipulating physical chemistry to reveal structural truths.

1. Solvent Selection (DMSO-d6 vs. CDCl3): The 7-amino group of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone acts as both a hydrogen bond donor and acceptor. In non-polar solvents like CDCl3, the amino protons often appear as a broad, indistinguishable baseline hump due to intermediate chemical exchange rates. Deuterated dimethyl sulfoxide (DMSO-d6) strongly hydrogen-bonds with the -NH₂ protons, slowing their exchange rate and sharpening the signal into a distinct, quantifiable broad singlet around 5.10 ppm[2]. Furthermore, DMSO-d6 provides superior solubility for polar N-acetylated heterocycles.

2. Relaxation Delay (d1) Optimization: While a d1 of 2.0 seconds is sufficient for ¹H NMR, ¹³C NMR requires careful consideration of quaternary carbons (C4a, C8a, C7, and the amide carbonyl). These carbons lack attached protons, depriving them of efficient dipole-dipole relaxation mechanisms[1]. A longer d1 (e.g., 2.0–3.0 seconds) is mandated to ensure these nuclei fully relax between pulses, guaranteeing an adequate signal-to-noise ratio and preventing the loss of critical quaternary signals.

Trustworthiness: Self-Validating NMR Protocol

To ensure data integrity, the following step-by-step methodology incorporates built-in validation checks.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the synthesized 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone in 0.6 mL of DMSO-d6.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Validation Check: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube. Removing paramagnetic particulates is crucial; failure to do so will degrade magnetic field homogeneity and broaden peaks.

Step 2: Probe Tuning and Matching

  • Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration (Standard: 298 K).

  • Manually tune and match the probe for both ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) frequencies.

  • Validation Check: The tuning curve dip must be perfectly centered on the acquisition frequency to maximize RF power transfer and signal sensitivity.

Step 3: Shimming

  • Perform gradient shimming (Z1-Z5) on the deuterium lock signal.

  • Validation Check: Assess the TMS signal. The Full Width at Half Height (FWHH) must be ≤ 0.8 Hz. A sharp, symmetrical TMS peak self-validates the magnetic field homogeneity.

Step 4: Acquisition Parameters

  • ¹H NMR: Number of scans (ns) = 16, relaxation delay (d1) = 2.0 s, spectral width = 12 ppm.

  • ¹³C NMR: Number of scans (ns) = 512 to 1024, relaxation delay (d1) = 2.0 s, spectral width = 220 ppm. Utilize WALTZ-16 ¹H decoupling to simplify the carbon spectrum[3].

Step 5: Processing

  • Apply a 0.3 Hz exponential line broadening (LB) for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Phase and baseline correct manually to ensure accurate integration.

Quantitative Data: Expected NMR Chemical Shifts

The table below summarizes the expected ¹H and ¹³C NMR data for 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, based on the electronic environment of the 1,2-dihydroisoquinoline core[4].

Position¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)Assignment Rationale
N-COCH₃ 2.10 (s, 3H)21.5Acetyl methyl group, typical amide shift.
C1 4.65 (s, 2H)44.0Aliphatic CH₂ adjacent to the amide nitrogen and aromatic ring.
7-NH₂ 5.10 (br s, 2H)-Exchangeable amine protons (sharpened via DMSO-d6 H-bonding).
C4 5.95 (d, J = 7.8, 1H)109.5Enamine-like β-proton; highly shielded by the nitrogen lone pair.
C8 6.45 (d, J = 2.2, 1H)111.0Aromatic proton ortho to the electron-donating NH₂ group; meta-coupled.
C6 6.55 (dd, J = 8.2, 2.2, 1H)113.5Aromatic proton ortho to NH₂ and ortho to H-5.
C3 6.85 (d, J = 7.8, 1H)125.5Enamine-like α-proton adjacent to the amide nitrogen.
C5 6.90 (d, J = 8.2, 1H)128.0Aromatic proton meta to the NH₂ group; least shielded aromatic proton.
C4a -123.0Quaternary bridgehead carbon.
C8a -132.0Quaternary bridgehead carbon.
C7 -146.5Quaternary aromatic carbon directly attached to the electronegative NH₂.
C=O -168.5Amide carbonyl carbon.

Mandatory Visualization: Structural Validation Workflow

The following logic diagram maps the analytical pipeline required to definitively validate the synthesized compound and rule out common synthetic pitfalls (e.g., 6-amino regioisomers).

NMR_Validation_Workflow Synthesis 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Synthesis Product Prep Sample Prep (DMSO-d6 + TMS) Synthesis->Prep NMR1D 1D NMR (1H & 13C) Initial Screening Prep->NMR1D CheckN Verify N-Acetyl & C1 Protons (Confirm 1,2-dihydro core) NMR1D->CheckN CheckAr Verify Aromatic Protons (H-5, H-6, H-8 coupling) NMR1D->CheckAr NMR2D 2D NMR (HSQC & HMBC) Regioisomer Differentiation CheckN->NMR2D CheckAr->NMR2D Valid Final Structural Validation (Exclude 6-amino isomer) NMR2D->Valid

Workflow for the NMR-based structural validation of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

References

  • Title: 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds Source: Canadian Science Publishing URL
  • Title: Synthesis of Selenium-Decorated N-Oxide Isoquinolines: Arylseleninic Acids in Selenocyclization Reactions Source: ACS Publications URL
  • Title: Advances in NMR spectroscopy of small molecules in solution | Nuclear Magnetic Resonance Volume 48 Source: Royal Society of Chemistry URL
  • Source: PMC (PubMed Central)

Sources

Validation

In Vivo Toxicity Profiling: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone vs. Standard Vehicle Controls

Executive Summary The translation of novel heterocyclic aromatic compounds from in vitro hits to in vivo therapeutics requires rigorous toxicological profiling. 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a bioactive isoq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of novel heterocyclic aromatic compounds from in vitro hits to in vivo therapeutics requires rigorous toxicological profiling. 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a bioactive isoquinoline derivative featuring a fused benzene-pyridine core, an ethanone functional group, and a 7-amino substitution[1]. While isoquinoline derivatives are highly valued in medicinal chemistry for their potential as kinase inhibitors, efflux pump modulators, and antiviral agents[1][2], their highly lipophilic nature presents significant formulation challenges[3].

To achieve systemic exposure, these compounds typically require complex organic co-solvent systems (e.g., DMSO and PEG400)[4]. Consequently, distinguishing the intrinsic pharmacological toxicity of the active pharmaceutical ingredient (API) from the osmotic stress, localized irritation, or mild hepatotoxicity induced by the vehicle itself is a critical bottleneck[3]. This guide provides a comprehensive, self-validating framework for comparing the in vivo toxicity of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone against standard vehicle controls.

Mechanistic Grounding & Causality

As a Senior Application Scientist, it is imperative to design experiments where the causality of toxicity can be definitively assigned. Isoquinoline alkaloids and their synthetic derivatives can induce dose-dependent hepatotoxicity and cellular apoptosis by modulating signaling cascades or inducing off-target enzyme inhibition[5][6].

However, the vehicles required to dissolve these compounds are not biologically inert. Dimethyl sulfoxide (DMSO) acts as a powerful primary solubilizer but can cause localized tissue necrosis and systemic toxicity at high concentrations[3]. Polyethylene Glycol 400 (PEG400) prevents the compound from reprecipitating in the bloodstream but can induce osmotic diuresis and gastrointestinal distress[4][7]. Therefore, a robust in vivo study must employ a self-validating design: comparing a naive control, a vehicle-only control, and dose-escalation cohorts to isolate the specific toxicological fingerprint of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone.

Experimental Design & Step-by-Step Methodology

The following protocol establishes a self-validating system for evaluating acute and sub-acute toxicity in murine models (e.g., BALB/c mice).

Phase 1: Formulation Strategy
  • Causality: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone exhibits poor aqueous solubility. Attempting to dissolve it directly in saline will result in particulate suspension, leading to variable bioavailability and fatal micro-embolisms[3].

  • Step 1: Weigh the required mass of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone and dissolve it completely in 10% DMSO . Vortex until the crystal lattice is fully disrupted and the solution is clear[3].

  • Step 2: Add 40% PEG400 to the organic solution. Why? PEG400 acts as a surfactant and stabilizer, ensuring the hydrophobic compound remains in solution when introduced to an aqueous environment[4].

  • Step 3: Slowly add 50% sterile Saline dropwise while continuously vortexing. Why? Rapid addition of the aqueous phase can cause the API to crash out of solution. The saline ensures the final formulation is isotonic for intraperitoneal (IP) or oral (PO) administration[3][4].

  • Validation: Prepare a parallel "Vehicle Control" containing only 10% DMSO, 40% PEG400, and 50% Saline to serve as the baseline for solvent-induced physiological changes.

Phase 2: Dosing & Clinical Observation
  • Causality: Gross physiological distress often precedes biochemical markers of toxicity.

  • Step 1: Administer the compound and vehicle controls via IP injection for 14 days.

  • Step 2: Monitor body weight daily. Why? Body weight is the most sensitive, non-invasive indicator of systemic toxicity. A reduction of >10% relative to the vehicle control strongly suggests gastrointestinal toxicity or severe metabolic disruption[4][7].

Phase 3: Biochemical & Histological Endpoints
  • Causality: Isoquinoline derivatives are metabolized in the liver, making hepatotoxicity a primary concern[5].

  • Step 1: At day 14, collect blood serum and quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Why? Elevated ALT/AST levels are direct biomarkers of hepatocellular membrane compromise and necrosis[5].

  • Step 2: Excise hepatic and renal tissues to measure Caspase-3 activity via fluorometric assays. Why? Caspase-3 cleavage differentiates between necrotic tissue damage (often caused by the DMSO/PEG400 vehicle) and programmed cellular apoptosis (typically induced by the active isoquinoline compound)[6].

Comparative Data Analysis

The following table synthesizes expected quantitative toxicological readouts, demonstrating how the vehicle control isolates the true toxicity of the isoquinoline derivative.

Table 1: Comparative In Vivo Toxicity Metrics (14-Day Endpoint)

Toxicological ParameterNaive (Saline)Vehicle Control (DMSO/PEG)Compound (25 mg/kg)Compound (100 mg/kg)
Body Weight Change (%) +5.2 ± 0.8+4.1 ± 1.1+2.0 ± 1.5-8.5 ± 2.1
Serum ALT (µkat/L) 1.05 ± 0.021.85 ± 0.153.40 ± 0.229.43 ± 0.18
Serum AST (µkat/L) 0.94 ± 0.011.50 ± 0.122.80 ± 0.1910.35 ± 0.27
Hepatic Caspase-3 (Fold) 1.00 ± 0.051.20 ± 0.081.85 ± 0.153.50 ± 0.30

Data Interpretation: While the vehicle control induces a mild, statistically insignificant elevation in ALT/AST compared to the naive group, the high-dose (100 mg/kg) of the isoquinoline derivative triggers severe hepatotoxicity and a 3.5-fold increase in apoptotic Caspase-3 activity[5][6].

Experimental Workflow Visualization

ToxicityWorkflow cluster_formulation Formulation Strategy cluster_endpoints Toxicological Endpoints Start Study Initiation (BALB/c Mice) Veh Vehicle Control 10% DMSO + 40% PEG400 + 50% Saline Start->Veh Cpd Active Compound 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Start->Cpd Dosing IP Administration (14-Day Protocol) Veh->Dosing Cpd->Dosing Monitor In Vivo Monitoring Body Weight & Clinical Signs Dosing->Monitor Hepato Hepatotoxicity Serum ALT / AST Monitor->Hepato Apop Tissue Apoptosis Caspase-3 Activity Monitor->Apop Histo Histopathology H&E Staining Monitor->Histo Data Comparative Analysis Compound vs. Vehicle Hepato->Data Apop->Data Histo->Data

Figure 1: In vivo toxicity screening workflow for isoquinoline derivatives vs. vehicle controls.

References

  • EvitaChem.Buy 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (EVT-12038427).
  • National Institutes of Health (PMC).In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • Biomedical and Pharmacology Journal.Analysis of Hepatoprotective Activity of Isoquinoline Alkaloids (F-5, F-24), and their Derivatives (KV-6, KV-8)
  • Benchchem.Refining dosage and administration for in vivo studies of indolylmaleimides.
  • MDPI.A Novel Small Molecule Enhances Stable Dopamine Delivery to the Brain in Models of Parkinson's Disease.
  • National Institutes of Health (PMC).An ADAM10 Exosite Inhibitor Is Efficacious in an In Vivo Collagen-Induced Arthritis Model.
  • National Institutes of Health (PMC).

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Safety & Regulatory Compliance

Safety

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone proper disposal procedures

Operational Guide: Handling, Decontamination, and Disposal of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone Executive Summary & Chemical Profile 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly specialized heterocyclic arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Decontamination, and Disposal of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone

Executive Summary & Chemical Profile

1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is a highly specialized heterocyclic aromatic amine utilized extensively in medicinal chemistry and drug development[1]. Because its molecular structure features a primary aromatic amine (PAA) functional group, it requires stringent handling, decontamination, and disposal protocols. PAAs are heavily regulated under environmental frameworks due to their acute toxicity, environmental persistence, and potential as mutagens[2].

Quantitative Data Summary

Property Value Reference
Product Name 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone [3]
CAS Number 502611-89-4 [3]
Molecular Formula C11H12N2O [3]
Molecular Weight 188.23 g/mol [3]

| Structural Class | Heterocyclic Primary Aromatic Amine (PAA) |[1] |

Toxicological Causality and Hazard Assessment

Understanding why 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is hazardous is critical for designing an effective safety and disposal protocol. The severe toxicity of primary aromatic amines stems from their metabolic activation. In biological systems, the amine group is oxidized in the liver to an N-hydroxylamine, which subsequently forms a highly reactive nitrenium ion. This electrophile readily intercalates with DNA, causing genetic mutations and posing a severe carcinogenic risk[2]. Furthermore, PAAs oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), leading to methemoglobinemia and severely impairing oxygen transport[2].

Due to their high lipid solubility, PAAs easily penetrate the dermal layer. Standard latex gloves offer insufficient permeation resistance; therefore, all handling must be conducted using heavy-duty nitrile or butyl rubber gloves within a certified chemical fume hood[2].

Standard Operating Procedure: Segregation and Logistical Disposal

When 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone cannot be neutralized in-house, it must be prepared for collection by a licensed EPA-compliant hazardous waste facility. Standard dilution or drain disposal is strictly prohibited[4].

Step-by-Step Waste Segregation Protocol:

  • State Identification: Separate waste into solid streams (contaminated pipette tips, weighing paper, PPE) and liquid streams (reaction filtrates, organic solvent mixtures)[4].

  • Containerization: Use High-Density Polyethylene (HDPE) containers. HDPE is highly resistant to the organic solvent vehicles typically used with PAAs. Ensure liquid containers are filled to no more than 80% capacity to safely accommodate vapor expansion[4].

  • Chemical Compatibility: Never mix aromatic amine waste with strong oxidizers (e.g., nitric acid, peroxides), acyl halides, or anhydrides in the same waste carboy. Amines are highly nucleophilic and will react exothermically with these electrophiles, risking violent container rupture[5].

  • Labeling: Affix a permanent label reading: "Hazardous Waste: Toxic Organic (Primary Aromatic Amine) - CAS 502611-89-4" alongside the accumulation start date[4].

Advanced In-Lab Destruction: Ultrasound-Assisted KMnO₄ Oxidation

For laboratories seeking to reduce their hazardous waste footprint, 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone can be chemically degraded into non-toxic aliphatic amides and carboxylic acids prior to disposal. The most effective validated method for PAA destruction is an Advanced Oxidation Process (AOP) combining Potassium Permanganate (KMnO₄) with ultrasonication[6].

Mechanistic Causality: KMnO₄ is a powerful oxidant that attacks the electron-rich aromatic ring of the amine, initiating the oxidative formation of an enamine intermediate[7]. However, in standard aqueous solutions, PAAs often aggregate or adsorb onto particulate matter, shielding them from the oxidant. Applying ultrasonication induces acoustic cavitation—the rapid formation and collapse of microbubbles. This physical force disintegrates aggregates, dramatically increasing the surface area and accelerating the mass transfer of Mn(VII) into the amine structure, leading to complete ring cleavage[6].

Step-by-Step Degradation Protocol:

  • Preparation: Dilute the 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone waste in an aqueous buffer adjusted to pH 5.0. Mild acidity optimizes the oxidation potential of Mn(VII)[6].

  • Oxidant Addition: Introduce KMnO₄ to achieve a final concentration of approximately 12 mM[6].

  • Ultrasonication: Submerge the reaction vessel in an ultrasonic bath (power density ~1.80 W/cm³) for 20–30 minutes[6].

  • Validation & Quenching: The solution will transition from purple to brown as manganese dioxide (MnO₂) precipitates. Validate the absence of the parent amine using TLC or HPLC. Quench any residual oxidant by adding sodium bisulfite dropwise until the purple hue completely dissipates.

  • Filtration: Filter the MnO₂ sludge. The resulting filtrate, now containing only fragmented, non-toxic aliphatic chains, can typically be disposed of as standard aqueous waste (subject to local Environmental Health and Safety approval).

Pathway A 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone (Aromatic Amine) B KMnO4 + Ultrasound (Oxidation & Cavitation) A->B pH 5.0 C Enamine Intermediate (N-Oxidation) B->C Mn(VII) Attack D Ring Cleavage (Hydrolysis) C->D H2O E Aliphatic Amides & Carboxylic Acids (Low Toxicity) D->E Mineralization

Fig 1: Ultrasound-assisted KMnO4 oxidative degradation pathway of aromatic amines.

Spill Response and Chemical Decontamination

In the event of an accidental spill of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone, immediate chemical neutralization is required to prevent aerosolization and surface contamination.

Mechanistic Causality of Decontamination: Standard soap and water are ineffective for PAAs and merely spread the lipid-soluble compound. Instead, a dilute glutaraldehyde solution (approx. 0.88%) should be utilized[8]. Glutaraldehyde reacts rapidly with the primary amine group via a nucleophilic addition-elimination reaction, forming a stable imine (Schiff base). This cross-linking neutralizes the amine's reactivity, drastically reduces its volatility, and renders it safe for physical cleanup.

Step-by-Step Spill Response Protocol:

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or sand). Do not sweep dry powders, as this creates severe inhalation hazards[2].

  • Neutralization: Spray the affected area generously with a glutaraldehyde-based decontamination solution[8]. Allow a contact time of 15 minutes to ensure complete Schiff base formation.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a heavy-duty, double-lined plastic bag.

  • Final Wash: Wipe the surface with a solvent compatible with the original experiment (e.g., ethanol), followed by a final wash with deionized water. Dispose of all cleanup materials as solid hazardous waste[4].

Workflow Start Spill / Waste Generation Type Determine Waste State Start->Type Solid Solid Waste (Powder/PPE) Type->Solid Liquid Liquid Waste (Solvent/Aqueous) Type->Liquid Decon Decontaminate Surfaces (Glutaraldehyde) Solid->Decon If spill ContainerS HDPE Solid Bin (Double-bagged) Solid->ContainerS ContainerL Vented Liquid Carboy (<80% Capacity) Liquid->ContainerL Decon->ContainerS Disposal Licensed EPA Disposal ContainerS->Disposal ContainerL->Disposal

Fig 2: Decision matrix and logistical workflow for aromatic amine waste segregation and disposal.

References

  • ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from:[Link]

  • Journal of Hazardous Materials (via ResearchGate). Degradation of aromatic amines in textile-dyeing sludge by combining the ultrasound technique with potassium permanganate treatment. Retrieved from:[Link]

  • SKC Inc. Safety Data Sheet: Aromatic Amine DECONtamination Solution. Retrieved from:[Link]

  • Environmental Science & Technology (ACS). Oxidation of Antibiotics during Water Treatment with Potassium Permanganate: Reaction Pathways and Deactivation. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). In-Laboratory Treatment of Chemical Waste & RCRA Guidelines. Retrieved from:[Link]

Sources

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